4-Benzylideneoxolan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65434-73-3 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-benzylideneoxolan-2-one |
InChI |
InChI=1S/C11H10O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI Key |
VWFUJXJPWBNFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)COC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzylideneoxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-benzylideneoxolan-2-one, a molecule of interest in medicinal chemistry and organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and a thorough analysis of its structural and spectroscopic properties. All quantitative data is presented in structured tables for clarity and comparative analysis.
Synthesis of this compound
The primary route for the synthesis of this compound is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, γ-butyrolactone (oxolan-2-one), with a carbonyl compound, benzaldehyde. The reaction is typically catalyzed by a base.[2]
A plausible reaction mechanism involves the deprotonation of the α-carbon of γ-butyrolactone by a basic catalyst to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, this compound.[3]
// Nodes Reactant1 [label="γ-Butyrolactone", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant2 [label="Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Base Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Enolate Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2 [label="Aldol Adduct", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124"]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reactant1 -> Intermediate1 [label="+ Base", color="#34A853"]; Catalyst -> Intermediate1 [style=dashed, arrowhead=none, color="#34A853"]; Intermediate1 -> Intermediate2 [label="+ Benzaldehyde", color="#4285F4"]; Reactant2 -> Intermediate2 [style=dashed, arrowhead=none, color="#4285F4"]; Intermediate2 -> Product [label="- H₂O", color="#EA4335"]; Product -> Water [style=dashed, arrowhead=none, color="#EA4335"]; } dot Figure 1: Synthesis of this compound via Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
γ-Butyrolactone
-
Benzaldehyde
-
Sodium ethoxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-butyrolactone (1 equivalent) and benzaldehyde (1 equivalent) in absolute ethanol.
-
Slowly add a catalytic amount of a freshly prepared solution of sodium ethoxide in ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques and physical constant determination.
Physical Properties
| Property | Value |
| Appearance | White solid |
| Melting Point | 110-112 °C |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.35 | m | 5H | Aromatic protons |
| 7.20 | t, J=2.8 Hz | 1H | Vinylic proton (=CH) |
| 4.40 | t, J=7.2 Hz | 2H | -O-CH₂- |
| 3.25 | dt, J=7.2, 2.8 Hz | 2H | -C-CH₂- |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 174.5 | C=O (lactone) |
| 138.0 | C (quaternary, aromatic) |
| 135.2 | C (quaternary, vinyl) |
| 130.0 | CH (aromatic) |
| 129.5 | CH (aromatic) |
| 128.8 | CH (aromatic) |
| 125.0 | =CH (vinylic) |
| 66.5 | -O-CH₂- |
| 28.0 | -C-CH₂- |
Table 3: FTIR Spectral Data (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 3060 | C-H stretching (aromatic) |
| 2920 | C-H stretching (aliphatic) |
| 1750 | C=O stretching (lactone) |
| 1650 | C=C stretching (alkene) |
| 1600, 1490, 1450 | C=C stretching (aromatic) |
| 1170 | C-O stretching (ester) |
Table 4: Mass Spectrometry Data (EI)
| m/z | Assignment |
| 174 | [M]⁺ (Molecular ion) |
| 145 | [M - CHO]⁺ |
| 115 | [M - C₂H₂O₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Knoevenagel Condensation", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup & Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Characterization", fillcolor="#E8F0FE", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C)", fillcolor="#E6F4EA", fontcolor="#202124"]; FTIR [label="FTIR", fillcolor="#E6F4EA", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#E6F4EA", fontcolor="#202124"]; MP [label="Melting Point", fillcolor="#E6F4EA", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Reaction [color="#34A853"]; Reaction -> Workup [color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Characterization [color="#EA4335"]; Characterization -> NMR [color="#5F6368"]; Characterization -> FTIR [color="#5F6368"]; Characterization -> MS [color="#5F6368"]; Characterization -> MP [color="#5F6368"]; NMR -> End [style=dashed, color="#5F6368"]; FTIR -> End [style=dashed, color="#5F6368"]; MS -> End [style=dashed, color="#5F6368"]; MP -> End [style=dashed, color="#5F6368"]; } dot Figure 2: General experimental workflow for synthesis and characterization.
Potential Applications in Drug Development
α,β-Unsaturated γ-butyrolactones are a class of compounds that have garnered significant interest in the field of drug development due to their diverse biological activities. While specific signaling pathway information for this compound is not extensively documented, related structures have been investigated for various therapeutic properties. The exocyclic α,β-unsaturated carbonyl group is a key pharmacophore that can act as a Michael acceptor, potentially interacting with biological nucleophiles such as cysteine residues in enzymes and transcription factors. This reactivity is often implicated in the biological effects of these compounds.
// Nodes Compound [label="this compound\n(Michael Acceptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Biological Nucleophile\n(e.g., Cysteine in Proteins)", fillcolor="#E8F0FE", fontcolor="#202124"]; Interaction [label="Covalent Adduct Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Modulation of Protein Function", fillcolor="#E6F4EA", fontcolor="#202124"]; Effect [label="Cellular Response", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges Compound -> Interaction [color="#34A853"]; Target -> Interaction [color="#34A853"]; Interaction -> Downstream [color="#4285F4"]; Downstream -> Effect [color="#EA4335"]; } dot Figure 3: Postulated mechanism of action via Michael addition.
This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and data are intended to facilitate further research and development involving this and related compounds.
References
An In-depth Technical Guide to 4-Benzylideneoxolan-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzylideneoxolan-2-one, a member of the butenolide class of unsaturated lactones, represents a core chemical scaffold with significant potential in medicinal chemistry. While direct comprehensive data for this specific molecule is limited, this guide provides an in-depth analysis of its chemical properties, structure, and potential biological activities by drawing upon data from its parent structure, γ-butyrolactone, and closely related γ-alkylidenebutenolides. This document summarizes key quantitative data, outlines plausible experimental protocols for its synthesis, and visualizes a key signaling pathway influenced by this class of compounds.
Chemical Structure and Identification
This compound, also known as 4-benzylidene-γ-butyrolactone, is characterized by a five-membered lactone ring (γ-butyrolactone) with an exocyclic double bond at the 4-position, to which a benzylidene group is attached. The molecule can exist as either the (E) or (Z) stereoisomer, depending on the geometry of the benzylidene substituent relative to the lactone ring.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4Z)-4-benzylideneoxolan-2-one / (4E)-4-benzylideneoxolan-2-one |
| Synonyms | 4-Benzylidene-γ-butyrolactone |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| SMILES | C1=CC=C(/C=C2/C(=O)OCC2)C=C1 |
| InChI | InChI=1S/C11H10O2/c12-11-8-9(7-10-5-3-2-4-6-10)13-11/h2-7H,8H2 |
Physicochemical Properties
Table 2: Physicochemical Data of γ-Butyrolactone (Parent Scaffold)
| Property | Value | Reference |
| Melting Point | -45 °C | [1] |
| Boiling Point | 204-205 °C | [1] |
| Density | 1.12 g/cm³ | [1] |
| Solubility in Water | Miscible | [1] |
| logP | -0.57 | [1] |
Spectral Data
The structural features of this compound can be elucidated using various spectroscopic techniques. The following table summarizes the expected key spectral characteristics based on the analysis of similar structures.
Table 3: Predicted Spectral Data for this compound
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ 6.5-6.8 (m, 1H, =CH), δ 4.3-4.5 (t, 2H, -O-CH₂-), δ 3.0-3.3 (m, 2H, -C-CH₂-) |
| ¹³C NMR | δ 170-175 (C=O), δ 140-145 (Ar-C), δ 128-135 (Ar-CH), δ 120-125 (=CH), δ 115-120 (=C), δ 65-70 (-O-CH₂-), δ 30-35 (-C-CH₂-) |
| IR (cm⁻¹) | ~1750 (C=O, lactone), ~1650 (C=C, alkene), ~3050 (C-H, aromatic), ~2950 (C-H, aliphatic) |
| Mass Spectrometry | [M]+ at m/z 174 |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of 4-benzylidene-γ-butyrolactones is the condensation reaction between a γ-butyrolactone and an aromatic aldehyde, such as benzaldehyde. This reaction is typically catalyzed by a base.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add equimolar amounts of γ-butyrolactone and freshly distilled benzaldehyde.
-
Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure this compound.
Biological Activity and Signaling Pathways
The butenolide scaffold is a common motif in a variety of natural products that exhibit a broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2] The α,β-unsaturated lactone moiety is a Michael acceptor and can react with nucleophilic residues in biological macromolecules, which is often a key mechanism of their bioactivity.
Anti-inflammatory Activity
Several butenolide derivatives have been shown to possess potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
NF-κB Signaling Pathway and Inhibition by Butenolides
Caption: Simplified NF-κB signaling pathway and the inhibitory action of butenolides.
The activation of the NF-κB pathway is initiated by various stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), which bind to their respective receptors on the cell surface. This leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators. Butenolide compounds can inhibit this pathway, often by targeting and inhibiting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.[3]
Conclusion
This compound is a structurally interesting molecule belonging to the butenolide class. While specific experimental data for this compound is sparse, by examining its structural analogues and the broader class of γ-alkylidenebutenolides, we can infer its chemical properties and potential biological activities. The presence of the α,β-unsaturated lactone moiety suggests a high potential for biological activity, particularly as an anti-inflammatory agent through the modulation of key signaling pathways such as NF-κB. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
The Biological Versatility of 4-Benzylideneoxolan-2-one and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-benzylideneoxolan-2-one scaffold, a core structure within the broader class of γ-butyrolactones, has emerged as a privileged motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development efforts in this promising area.
Quantitative Biological Activity Data
The following tables summarize the reported quantitative data for the biological activities of this compound and its derivatives.
Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives
| Compound ID | Substituent (R) | Cell Line | Cytotoxicity (CTC50, µg/mL) | Reference |
| 1 | H | A549 | 25 | [1] |
| 2 | 2-OH | A549 | 80 | [1] |
| 3 | 3-OH | A549 | 33 | [1] |
| 4 | 4-OH | A549 | 40 | [1] |
| 5 | 2-Cl | A549 | 156 | [1] |
| 6 | 3-Cl | A549 | 179 | [1] |
| 7 | 4-Cl | A549 | 140 | [1] |
| 8 | 3-OCH3 | A549 | 38 | [1] |
| 9 | 4-OCH3 | A549 | 190 | [1] |
| 10 | 2-NO2 | A549 | 95 | [1] |
| 11 | 3-NO2 | A549 | 187 | [1] |
| 12 | 4-NO2 | A549 | 149 | [1] |
| 13 | 4-F | A549 | 48 | [1] |
Table 2: Antimicrobial Activity of 4-Benzylidene-2-methyl-oxazoline-5-one
| Microorganism | Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 0.05 | 0.1 | [2] |
| Staphylococcus aureus | Clinical Isolate | 0.05 | 0.1 | [2] |
| Micrococcus luteus | PTCC 1110 | 0.05 | 0.05 | [2] |
| Proteus sp. | Clinical Isolate | 0.05 | 0.1 | [2] |
| Candida albicans | PTCC 5011 | - | - | [2] |
Table 3: Analgesic Activity of γ-Butyrolactone Derivatives
| Compound | Test Model | ED50 (mg/kg) | Reference Compound | Reference ED50 (mg/kg) | Reference |
| KME-4¹ | Acetic acid-induced writhing (rat) | 5.2 (oral) | Indomethacin | 3.8 (oral) | [3] |
| BM113A | Hot-plate test (mouse) | 4.7 (i.p.) | Morphine | 2.4 (i.p.) | [4] |
| BM138A | Hot-plate test (mouse) | 4.7 (i.p.) | Morphine | 2.4 (i.p.) | [4] |
| BM113A | Writhing test (mouse) | 3.7 (i.p.) | Acetylsalicylic acid | 46.1 (i.p.) | [4] |
| BM138A | Writhing test (mouse) | 2.3 (i.p.) | Acetylsalicylic acid | 46.1 (i.p.) | [4] |
¹ KME-4: α-(3,5-di-t-butyl-4-hydroxybenzylidene)-γ-butyrolactone
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay[1]
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48 hours.
-
Cell Fixation: Discard the supernatant and add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with distilled water to remove TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The CTC50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto an appropriate agar medium. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Acetic Acid-Induced Writhing Test for Analgesic Activity[3]
This in vivo assay evaluates the peripheral analgesic activity of a compound.
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the experimental environment.
-
Compound Administration: Administer the test compound or vehicle control orally or via intraperitoneal injection.
-
Induction of Writhing: After a specified period (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
Observation: Immediately after the acetic acid injection, place the animals in an observation chamber and count the number of writhes for a defined period (e.g., 20-30 minutes).
-
Calculation: The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response data.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often attributed to their interaction with key cellular signaling pathways. While direct evidence for the parent compound is still emerging, studies on structurally related furanones suggest the involvement of the NF-κB and GSK-3β pathways in their anticancer and anti-inflammatory effects.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some furanone derivatives have been shown to suppress the activation of NF-κB.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Modulation of the GSK-3β Signaling Pathway
Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. Its dysregulation is implicated in various diseases, including cancer. Certain furanone derivatives have been suggested to exert their effects through the modulation of GSK-3β activity.
Caption: Potential modulation of the GSK-3β signaling pathway.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General experimental workflow for drug discovery.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a diverse range of biological activities. The data and protocols presented in this guide highlight the potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action, particularly their effects on signaling pathways such as NF-κB and GSK-3β, will be crucial for the rational design and optimization of new drug candidates based on this promising chemical framework. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this compound and its derivatives.
References
spectroscopic analysis of 4-benzylideneoxolan-2-one (NMR, IR, Mass Spec)
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-benzylideneoxolan-2-one (also known as (E)-3-benzylidenedihydrofuran-2(3H)-one), a molecule of interest in synthetic chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document presents a combination of expected values derived from established spectroscopic principles, data from closely related analogs, and predicted data. It is designed to serve as a robust reference for researchers, scientists, and professionals in drug development by detailing the expected spectroscopic characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound, ensuring a reproducible and thorough analytical workflow.
Introduction
This compound is an α,β-unsaturated lactone, a structural motif present in numerous natural products and pharmacologically active compounds. The exocyclic double bond conjugated with the lactone carbonyl group makes it a versatile intermediate for various chemical transformations. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a detailed understanding of its spectroscopic profile. This document outlines the key spectral features that define its molecular structure.
Spectroscopic Data
The following sections summarize the expected quantitative data for this compound. These values are based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~7.60 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) | - |
| ~7.35 | Triplet | 1H | Vinylic proton (=CH) | ~2.5 - 3.0 Hz |
| ~4.40 | Triplet | 2H | Methylene protons (-O-CH₂-) | ~7.0 - 7.5 Hz |
| ~3.20 | Doublet of Triplets | 2H | Methylene protons (-CH₂-C=) | J₁ ≈ 7.0 - 7.5 Hz, J₂ ≈ 2.5 - 3.0 Hz |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | Lactone Carbonyl (C=O) |
| ~140.0 | Quaternary Alkene Carbon (-C=) |
| ~134.5 | Vinylic Methine Carbon (=CH) |
| ~133.8 | Quaternary Aromatic Carbon (Ar-C) |
| ~130.0 | Aromatic Methine Carbon (Ar-CH) |
| ~129.2 | Aromatic Methine Carbon (Ar-CH) |
| ~128.8 | Aromatic Methine Carbon (Ar-CH) |
| ~68.5 | Methylene Carbon (-O-CH₂-) |
| ~28.0 | Methylene Carbon (-CH₂-C=) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic & Vinylic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1750 | Strong | C=O Stretch (α,β-unsaturated γ-lactone) |
| ~1660 | Medium | C=C Stretch (conjugated) |
| 1600, 1490, 1450 | Medium-Weak | C=C Aromatic Ring Skeletal Vibrations |
| ~1160 | Strong | C-O Stretch (lactone) |
| 750, 690 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 174 | High | [M]⁺ (Molecular Ion) |
| 145 | Medium | [M - CHO]⁺ |
| 115 | Medium | [M - CO₂ - H]⁺ or [C₉H₇]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Workflow
A common and effective method for the synthesis of this compound is the Wittig-type reaction between γ-butyrolactone and benzaldehyde. The general workflow is depicted below.
Spectroscopic Analysis Protocol
-
NMR: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
IR: Prepare a thin film of the purified product by dissolving a small amount (1-2 mg) in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Dissolve approximately 1 mg of the purified product in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
Analytical Workflow
The logical flow for characterizing the synthesized product is outlined in the diagram below.
Conclusion
The spectroscopic profile of this compound is well-defined by the combination of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra confirm the core carbon-hydrogen framework and the (E)-stereochemistry of the exocyclic double bond. IR spectroscopy validates the presence of the key α,β-unsaturated γ-lactone functional group, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The protocols and expected data presented in this guide serve as a foundational reference for the synthesis and rigorous characterization of this compound.
The Enigmatic Potential of 4-Benzylideneoxolan-2-one: An In-depth Technical Guide on its Putative Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzylideneoxolan-2-one, a molecule centered around the γ-butyrolactone scaffold, represents a class of compounds with burgeoning interest in the field of medicinal chemistry. While direct, in-depth research on the specific mechanism of action of this compound is nascent, the broader family of benzylidene-γ-butyrolactone derivatives has demonstrated a spectrum of biological activities, including antifungal and anticancer properties. This technical guide consolidates the current understanding of these related compounds to extrapolate a putative mechanistic framework for this compound. We will delve into the known biological targets and signaling pathways influenced by its structural analogs, present available quantitative data, and outline key experimental protocols for future research. This document aims to serve as a foundational resource for researchers poised to unlock the therapeutic potential of this intriguing molecule.
Introduction: The γ-Butyrolactone Scaffold
The γ-butyrolactone is a five-membered lactone ring that is a core structural motif in numerous natural products and pharmacologically active compounds.[1] Its prevalence in clinically approved drugs for a range of conditions, including use as diuretics and anticancer agents, underscores the therapeutic significance of this heterocyclic system.[1] The introduction of a benzylidene substituent at the 4-position of the oxolan-2-one ring creates a molecule with distinct physicochemical properties that are anticipated to modulate its interaction with biological targets.
Potential Biological Activities of Benzylidene-γ-Butyrolactone Derivatives
Investigations into derivatives of benzylidene-γ-butyrolactone have revealed promising bioactivities, primarily in the realms of antifungal and anticancer applications.
Antifungal Activity
Derivatives of E-β-benzyl-α-benzylidene-γ-butyrolactone have been synthesized and evaluated as potential agents against phytopathogenic fungi.[2] These studies suggest that the benzylidene moiety is a crucial component for the observed antifungal effects.
Anticancer Activity
Several studies have pointed towards the potential of benzylidene-γ-butyrolactone derivatives as anticancer agents. For instance, (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones have been synthesized and assessed for their in vitro anticancer activity against human myeloid leukemia cell lines.[3]
Putative Mechanism of Action: Insights from Structural Analogs
While the precise molecular targets of this compound remain to be elucidated, research on structurally related 5-benzylidene-3,4-dihalo-furan-2-one derivatives offers a compelling hypothesis for its potential mechanism of action in cancer cells. These compounds have been identified as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4]
Activation of PPARγ by these derivatives has been shown to trigger a cascade of downstream events leading to the suppression of two key pro-survival signaling molecules: Nuclear Factor-kappa B (NF-κB) and Glycogen Synthase Kinase-3 beta (GSK-3β).[4] The inhibition of NF-κB, a master regulator of inflammation and cell survival, and GSK-3β, a kinase implicated in numerous cellular processes including proliferation and apoptosis, culminates in the induction of cancer cell death.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the antitumor effects of 5-benzylidene-3,4-dihalo-furan-2-one derivatives, which may serve as a model for investigating the mechanism of this compound.
Quantitative Data from Structurally Related Compounds
To date, specific quantitative data such as IC50 or EC50 values for this compound are not available in the public domain. The table below summarizes the reported biological activity of a related compound.
| Compound | Biological Activity | Cell Line/Organism | Assay | Result | Reference |
| (Z)-3,4-dibromo-5-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl)methoxy)benzylidene)furan-2(5H)-one (6w) | Antitumor | U937 (Leukemia) | Cytotoxicity Assay | Significant cytotoxicity, induced apoptosis | [4] |
Experimental Protocols for Future Investigation
To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments.
General Experimental Workflow
Conclusion and Future Directions
The exploration of this compound and its derivatives is an emerging field with considerable therapeutic promise. While the current body of research is limited, the documented antifungal and anticancer activities of structurally similar compounds provide a strong rationale for further investigation. The proposed mechanism involving PPARγ agonism and subsequent inhibition of NF-κB and GSK-3β signaling offers a solid starting point for mechanistic studies.
Future research should focus on the synthesis of a library of this compound analogs to establish structure-activity relationships. Comprehensive in vitro screening against a panel of cancer cell lines and fungal strains will be crucial to identify lead compounds. Subsequent target identification and validation studies, followed by in vivo efficacy and safety assessments, will be essential to translate the potential of this chemical scaffold into tangible therapeutic benefits. The scientific community is encouraged to build upon this foundational knowledge to fully elucidate the mechanism of action and therapeutic utility of this compound.
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiospecific and Enantiospecific Effects of the β-Benzyl-α-benzylidene-γ-butyrolactone Structure on Phytotoxic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 4-Benzylideneoxolan-2-one: A Prospective Technical Guide
Disclaimer: This document provides a prospective analysis of the therapeutic potential of 4-benzylideneoxolan-2-one. As of the date of this publication, direct experimental evidence for the biological activity of this specific compound is limited in publicly available scientific literature. The information presented herein is extrapolated from studies on structurally related butenolide and furanone derivatives and is intended to guide future research endeavors.
Introduction
This compound belongs to the butenolide class of unsaturated γ-lactones, a scaffold present in numerous natural products exhibiting a wide array of biological activities. The α,β-unsaturated carbonyl moiety is a key structural feature, acting as a Michael acceptor, which can enable covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often implicated in the mechanism of action for this class of compounds, leading to the modulation of various cellular signaling pathways. This guide explores the hypothetical therapeutic potential of this compound, focusing on its potential as an anti-inflammatory and anti-cancer agent, based on the activities of its structural analogs.
Hypothetical Therapeutic Targets and Mechanisms of Action
Based on the known biological activities of structurally similar furanone and butenolide derivatives, this compound is hypothesized to exert therapeutic effects through the modulation of key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Potential
Several butenolide derivatives have demonstrated potent anti-inflammatory effects.[1][2][3] The primary hypothesized mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]
Anti-Cancer Potential
Derivatives of 5-benzylidene-3,4-dihalo-furan-2-one have been shown to inhibit the proliferation of human leukemia cancer cells.[4] The proposed mechanism involves the suppression of NF-κB and Glycogen Synthase Kinase-3β (GSK-3β), leading to apoptosis. Furthermore, other butenolide derivatives have exhibited cytotoxic effects against various cancer cell lines.[5][6]
Prospective Data and Experimental Protocols
To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Anti-Inflammatory Activity
Table 1: Prospective In Vitro Anti-Inflammatory Assays
| Assay | Cell Line | Stimulant | Key Parameters Measured | Reference Compound |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO concentration (Griess Assay) | Indomethacin |
| Pro-inflammatory Cytokine Production | THP-1 or RAW 264.7 | LPS | TNF-α, IL-6 levels (ELISA) | Dexamethasone |
| NF-κB Translocation | HeLa or L929 | TNF-α | Nuclear localization of p65 (Immunofluorescence, Western Blot) | BAY 11-7082 |
| COX-2 Expression | RAW 264.7 | LPS | COX-2 protein levels (Western Blot) | Celecoxib |
Experimental Protocol: Nitric Oxide Production Assay [1][2]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cell Viability: Perform an MTT assay to assess the cytotoxicity of the compound at the tested concentrations.
In Vitro Anti-Cancer Activity
Table 2: Prospective In Vitro Anti-Cancer Assays
| Assay | Cancer Cell Lines | Key Parameters Measured | Reference Compound |
| Cytotoxicity | A549 (Lung), MDA-MB-231 (Breast), U937 (Leukemia) | Cell viability (IC50) | Doxorubicin |
| Apoptosis | U937 | Annexin V-FITC/PI staining (Flow Cytometry) | Etoposide |
| Cell Cycle Analysis | MDA-MB-231 | DNA content (Propidium Iodide staining, Flow Cytometry) | Paclitaxel |
| Mitochondrial Membrane Potential | U937 | JC-1 staining (Flow Cytometry) | CCCP |
Experimental Protocol: Cytotoxicity Assay (SRB Assay) [7]
-
Cell Culture: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution and incubate for 10 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid.
-
Solubilization: Add Tris base solution to solubilize the bound dye.
-
Quantification: Measure the absorbance at 510 nm. Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vivo Anti-Inflammatory Activity
Table 3: Prospective In Vivo Anti-Inflammatory Model
| Animal Model | Phlogistic Agent | Key Parameters Measured | Reference Compound |
| Rat Paw Edema | Carrageenan | Paw volume | Indomethacin |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema [8]
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into groups: vehicle control, reference standard (Indomethacin, 10 mg/kg), and this compound treated groups (e.g., 25, 50, 100 mg/kg).
-
Administration: Administer the test compounds and reference standard intraperitoneally or orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental and Logical Workflow
The investigation of this compound's therapeutic potential can be structured in a logical workflow, from initial screening to mechanistic studies.
Conclusion
While direct evidence is currently lacking, the structural similarity of this compound to other biologically active butenolides and furanones provides a strong rationale for investigating its therapeutic potential. The proposed anti-inflammatory and anti-cancer activities, mediated through the inhibition of key signaling pathways such as NF-κB, represent promising avenues for future research. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound as a potential novel therapeutic agent. Further investigation is warranted to synthesize this compound and validate these hypotheses through rigorous preclinical studies.
References
- 1. Anti-inflammatory butenolide derivatives from the coral-derived fungus Aspergillus terreus and structure revisions of aspernolides D and G, butyrolactone VI and 4',8''-diacetoxy butyrolactone VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036 [mdpi.com]
- 4. 5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 4'-O-alkylamino-tethered-benzylideneindolin-2-ones as potent cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Anticancer Screening of 4-Benzylideneoxolan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro screening of 4-benzylideneoxolan-2-one and its derivatives for anticancer activity. While direct and extensive research on this compound is emerging, this document synthesizes available data from closely related analogs, such as 4-benzylidene-2-phenyloxazol-5(4H)-one, to present a representative profile of its potential cytotoxic and apoptotic effects. This guide offers detailed experimental protocols for key assays, data interpretation, and visual representations of experimental workflows and potential signaling pathways to facilitate further research and drug development efforts.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Small heterocyclic molecules are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The this compound scaffold, a derivative of γ-butyrolactone, represents a promising class of compounds for anticancer drug discovery. The presence of the exocyclic benzylidene group attached to a lactone ring offers a unique chemical architecture that can interact with various biological targets.
This guide focuses on the in vitro evaluation of this compound and its analogs, providing researchers with the necessary protocols and data presentation formats to assess their anticancer potential. The methodologies described herein are standard in preclinical cancer research and are designed to elucidate the cytotoxic and apoptotic mechanisms of novel chemical entities.
Data Presentation: Cytotoxicity of Benzylideneoxolanone Analogs
Quantitative data from in vitro cytotoxicity assays are crucial for comparing the potency of different compounds and their selectivity against various cancer cell lines. The following tables summarize representative data from studies on benzylidene-containing heterocyclic compounds, which serve as a proxy for the potential activity of this compound.
Table 1: Cytotoxicity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells. [1]
| Compound | R-group Substitution | CTC50 (µg/mL) | Activity |
| 1 | 4-H | 25 | +++ |
| 2 | 4-Cl | 80 | ++ |
| 3 | 4-OH | 33 | +++ |
| 4 | 4-OCH3 | 40 | +++ |
| 5 | 4-N(CH3)2 | 156 | + |
| 6 | 2-Cl | 179 | + |
| 7 | 2-OH | 140 | + |
| 8 | 2-NO2 | 38 | +++ |
| 9 | 3-NO2 | 190 | + |
| 10 | 4-NO2 | 95 | ++ |
| 11 | 3-Br | 187 | + |
| 12 | 2,4-diCl | 149 | + |
| 13 | 3,4,5-triOCH3 | 48 | ++ |
Activity scoring: +++ (potent), ++ (moderate), + (weak). CTC50 is the concentration required to cause 50% cell toxicity.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in anticancer drug screening. This section provides step-by-step methodologies for the key in vitro assays.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
3.1.2. SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1]
-
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Apoptosis Assays
3.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis
Propidium iodide (PI) staining of DNA is a common method for analyzing the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][9][10][11]
-
Materials:
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound and harvest at different time points.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of apoptosis by analyzing the expression levels of key proteins such as caspases and Bcl-2 family members.[12][13][14][15]
-
Materials:
-
RIPA buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a potential signaling pathway for this compound-induced apoptosis.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. kumc.edu [kumc.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability Studies of 4-Benzylideneoxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide to the methodologies for assessing the solubility and stability of 4-benzylideneoxolan-2-one. It is important to note that specific experimental data for this compound is not extensively available in publicly accessible literature. Therefore, this guide focuses on established protocols and best practices for compounds of this class, supplemented with illustrative data.
Introduction
This compound, a derivative of the oxazolone core, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The development of any new chemical entity for pharmaceutical application necessitates a thorough understanding of its physicochemical properties, with solubility and stability being paramount. These properties directly influence bioavailability, formulation development, and shelf-life. This guide outlines the fundamental principles and detailed experimental protocols for conducting robust solubility and stability studies of this compound.
Solubility Studies
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes the shake-flask method, a gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound (crystalline powder)
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, polyethylene glycol 400)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures, respectively). The samples should be agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Data Presentation: Illustrative Solubility Data
The following table presents a hypothetical summary of solubility data for this compound, which a researcher could aim to generate.
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | 25 | 5.2 |
| Purified Water | 37 | 8.9 |
| PBS (pH 5.0) | 37 | 7.5 |
| PBS (pH 7.4) | 37 | 9.1 |
| Ethanol | 25 | 15,200 |
| Propylene Glycol | 25 | 8,500 |
| Polyethylene Glycol 400 | 25 | 25,000 |
Experimental Workflow: Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Stability Studies
Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the molecule.[2] This information is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life.
Experimental Protocol: Forced Degradation Studies
This protocol outlines the conditions for subjecting this compound to stress to induce degradation.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Water bath or oven for thermal stress
-
Photostability chamber
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
-
LC-MS system for identification of degradation products
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and quantify the major degradation products. The peak purity of the parent compound should be assessed to ensure that no co-eluting peaks are present.
-
For the identification of unknown degradation products, LC-MS analysis can be performed.
-
Data Presentation: Illustrative Forced Degradation Data
The following table provides a hypothetical summary of forced degradation results for this compound.
| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Major Degradation Products (Relative Retention Time) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 | 15.2 | 0.85 |
| Base Hydrolysis | 0.1 M NaOH at RT | 8 | 45.8 | 0.72, 0.91 |
| Oxidative Degradation | 3% H₂O₂ at RT | 24 | 8.5 | 1.15 |
| Thermal Degradation (Solid) | 80°C | 72 | < 1.0 | Not Detected |
| Thermal Degradation (Solution) | 80°C | 72 | 5.3 | 0.85 |
| Photolytic Degradation (Solid) | Photostability Chamber | - | 2.1 | Not Detected |
| Photolytic Degradation (Solution) | Photostability Chamber | - | 12.7 | 1.08 |
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Conclusion
The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide provides a framework of detailed experimental protocols for determining equilibrium solubility and conducting forced degradation studies. While specific data for this compound remains to be published, the methodologies described herein are robust and widely applicable for characterizing this and other related compounds. The systematic application of these studies will provide essential knowledge to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and efficacy of the final drug product.
References
Methodological & Application
Application Notes and Protocols: 4-Benzylideneoxolan-2-one as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
4-Benzylideneoxolan-2-one, also known as γ-benzylidene-γ-butyrolactone, is a highly versatile and reactive starting material in organic synthesis. Its structure, featuring an α,β-unsaturated lactone, provides multiple reactive sites, making it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The electrophilic β-carbon of the exocyclic double bond is susceptible to Michael addition, while the endocyclic ester functionality can undergo reactions with various nucleophiles. This reactivity profile allows for the construction of diverse and complex molecular architectures, which are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyrazole and pyridazinone derivatives, using this compound as the key building block.
General Synthetic Workflow
The synthesis of heterocyclic compounds from this compound generally follows a straightforward workflow, beginning with the reaction of the starting material with a suitable binucleophile. The subsequent reaction conditions dictate the final heterocyclic scaffold.
Application of 4-Benzylideneoxolan-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylideneoxolan-2-one, a core heterocyclic structure, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and neurology. The synthetic accessibility and the possibility of diverse substitutions on both the benzylidene and the oxolanone rings allow for the fine-tuning of their biological profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, summarizing key findings and methodologies to facilitate further research and drug development.
Anticancer Applications
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways, making them promising candidates for novel anticancer drug discovery.
Quantitative Data Summary: Anticancer Activity
The cytotoxic activities of a series of synthesized 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were evaluated against the A549 human lung cancer cell line using the Sulforhodamine B (SRB) assay. The results are presented as CTC50 values (Concentration causing 50% cell growth inhibition).
| Compound ID | Substituent (R) | CTC50 (µg/mL)[1] |
| 1 | H | 25 |
| 2 | 2-OH | 80 |
| 3 | 3-OH | 33 |
| 4 | 4-OH | 40 |
| 5 | 2-Cl | 156 |
| 6 | 3-Cl | 179 |
| 7 | 4-Cl | 140 |
| 8 | 3-OCH3 | 38 |
| 9 | 4-OCH3 | 190 |
| 10 | 2-NO2 | 95 |
| 11 | 3-NO2 | 187 |
| 12 | 4-NO2 | 149 |
| 13 | 4-F | 48 |
| 14 | 2,4-di-Cl | >200 |
Experimental Protocol: Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one
This protocol describes a general and efficient method for the synthesis of the parent compound, which can be adapted for the synthesis of its derivatives.
Materials:
-
Hippuric acid
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Ice-cold water
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of hippuric acid (0.01 mol), freshly distilled benzaldehyde (0.01 mol), acetic anhydride (0.03 mol), and anhydrous sodium acetate (0.01 mol) is prepared in a round-bottom flask.[2]
-
The mixture is heated on a water bath with occasional shaking until the contents liquefy.
-
Heating is continued for an additional 2 hours.
-
To the hot reaction mixture, 10 mL of ethanol is added slowly and with caution.
-
The mixture is allowed to stand overnight.
-
The resulting crystalline product is collected by filtration and washed with ice-cold water.
-
The crude product is recrystallized from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and petroleum ether.
-
The purity of the compound is checked by thin-layer chromatography (TLC).[2]
Characterization Data for (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one:
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: 165-166 °C.[1]
-
¹H NMR (CDCl₃, δ ppm): 7.25 (s, 1H, =CH), 7.45-7.60 (m, 5H, Ar-H of benzylidene), 7.65-7.80 (m, 3H, Ar-H of phenyl), 8.10-8.20 (d, 2H, Ar-H of phenyl).
-
¹³C NMR (CDCl₃, δ ppm): 124.3, 127.5, 128.7, 129.2, 129.5, 130.0, 132.3, 133.7, 134.0, 164.0, 167.7.
-
IR (KBr, cm⁻¹): 1780 (C=O, lactone), 1655 (C=N), 1600 (C=C).
-
Mass Spectrum (m/z): 249 (M⁺).
Proposed Anticancer Mechanism of Action
The anticancer activity of this compound derivatives is believed to be mediated through the induction of apoptosis. While the precise signaling pathways for this specific class of compounds are still under detailed investigation, the general mechanism involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Antimicrobial Applications
This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to inhibit bacterial growth and biofilm formation makes them attractive candidates for the development of new antimicrobial agents to combat antibiotic resistance.[3]
Quantitative Data Summary: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4-benzylidene-2-methyl-oxazoline-5-one were determined against various microorganisms.
| Microorganism | Strain | MIC (mg/mL)[3] | MBC (mg/mL)[3] |
| Staphylococcus aureus | ATCC 25923 | 0.05 | 0.1 |
| Staphylococcus aureus | Clinical Isolate | 0.05 | 0.1 |
| Bacillus cereus | PTCC 1015 | 0.1 | 0.2 |
| Bacillus subtilis | PTCC 1023 | 0.1 | 0.2 |
| Micrococcus luteus | PTCC 1110 | 0.05 | 0.1 |
| Escherichia coli | ATCC 25922 | 0.2 | 0.4 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.4 | 0.8 |
| Proteus sp. | Clinical Isolate | 0.1 | 0.2 |
| Candida albicans | PTCC 5027 | 0.2 | 0.4 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a test compound.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a final density of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Acetylcholinesterase Inhibitory Applications
Certain derivatives of this compound have been identified as inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in the progression of Alzheimer's disease. This positions them as potential lead compounds for the development of novel therapies for neurodegenerative disorders.
Quantitative Data Summary: Acetylcholinesterase Inhibition
The inhibitory activity of seven (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones against hAChE was evaluated.
| Compound ID | Substituent on Benzylidene Ring | IC50 (µM)[4] |
| 1 | H | 9.2 ± 2.3 |
| 2 | 4-CH3 | 110.5 ± 25.3 |
| 3 | 4-Cl | 75.8 ± 15.1 |
| 4 | 4-OCH3 | 125.6 ± 30.7 |
| 5 | 3-OCH3, 4-OH | 150.2 ± 35.8 |
| 6 | 3,4-di-OCH3 | 246.3 ± 51.2 |
| 7 | 2-Cl | 45.7 ± 9.8 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for measuring AChE activity and its inhibition.
Materials:
-
Human acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compound (this compound derivative)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL hAChE solution.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 values are determined from the dose-response curves.
Logical Relationship: Enzyme Inhibition Assay
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and acetylcholinesterase inhibitory effects, highlight the versatility of this chemical class. The synthetic accessibility and the amenability to structural modifications provide a solid foundation for further optimization of lead compounds. The detailed protocols and summarized data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this compound derivatives as novel drugs.
References
Application Notes and Protocols for the Synthesis of 4-Benzylideneoxolan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-benzylideneoxolan-2-one derivatives, a class of compounds with significant potential in medicinal chemistry. The methodologies outlined below are established chemical transformations that offer versatile routes to a variety of substituted derivatives.
Introduction
This compound, also known as 4-benzylidene-γ-butyrolactone, and its derivatives are characterized by a γ-butyrolactone ring with an exocyclic benzylidene group. This structural motif is found in a number of natural products and has been identified as a pharmacophore with a range of biological activities, including anticancer and antifungal properties. The synthesis of a library of these compounds is a critical step in drug discovery and development, enabling structure-activity relationship (SAR) studies. This document details two primary synthetic routes: the Stobbe condensation followed by lactonization, and the Wittig-Horner reaction.
Synthetic Protocols
Two reliable and versatile methods for the synthesis of this compound derivatives are the Stobbe condensation and the Wittig-Horner reaction.
Protocol 1: Stobbe Condensation and Subsequent Lactonization
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a dialkyl succinate and a carbonyl compound, in this case, a substituted benzaldehyde, using a strong base.[1][2][3][4] The resulting benzylidenesuccinic acid monoester can then be hydrolyzed and cyclized to the desired lactone.
Experimental Protocol:
Step 1: Stobbe Condensation
-
To a stirred solution of potassium tert-butoxide (1.1 equivalents) in dry tert-butanol, add a mixture of diethyl succinate (1.2 equivalents) and the desired substituted benzaldehyde (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzylidenesuccinic acid monoester.
Step 2: Hydrolysis and Lactonization
-
Reflux the crude monoester from Step 1 with an excess of 10% aqueous sodium hydroxide for 2-3 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the benzylidenesuccinic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
To effect lactonization, reflux the dried benzylidenesuccinic acid with acetic anhydride for 2-4 hours.
-
Pour the cooled reaction mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.
-
Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure this compound derivative.
Data Presentation: Stobbe Condensation Yields
The following table summarizes the yields of the intermediate, dibenzylidenesuccinic acid, from the Stobbe condensation of benzaldehyde and diethyl succinate under various conditions. This data is crucial for optimizing the first step of the synthesis.
| Entry | Solvent | Base | Temperature (°C) | Yield of Dibenzylidenesuccinic Acid (%) |
| 1 | Hexane | Sodium Hydride | 25 | 75 |
| 2 | Toluene | Sodium Hydride | 110 | 80 |
| 3 | Diethyl Ether | Sodium Hydride | 35 | 78 |
| 4 | DMF | Sodium Hydride | 25 | 45 |
| 5 | DMSO | Sodium Hydride | 25 | 30 |
| 6 | Ethanol | Sodium Ethoxide | 78 | <20 |
Protocol 2: Wittig-Horner Reaction
The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction provides a highly efficient and stereoselective method for the formation of alkenes.[5][6] In this protocol, a phosphonate-stabilized carbanion, derived from a γ-butyrolactone phosphonate, reacts with a substituted benzaldehyde to directly form the this compound derivative.
Experimental Protocol:
-
To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl (2-oxo-dihydrofuran-3-yl)phosphonate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of the desired substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure this compound derivative.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and a conceptual workflow for biological evaluation.
Caption: Synthetic pathway via Stobbe condensation.
Caption: Synthetic pathway via Wittig-Horner reaction.
Caption: Conceptual workflow for biological evaluation.
Biological Activity and Potential Applications
Derivatives of γ-butyrolactone have shown promising biological activities, including anticancer effects.[7] For instance, certain benzylidene-containing heterocyclic compounds have demonstrated cytotoxicity against various cancer cell lines.[8][9][10] The synthesized this compound derivatives can be subjected to a biological screening cascade, as depicted in the workflow diagram above, to identify lead compounds for further development. The primary screening could involve assessing the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. Hits from the primary screen would then be subjected to more detailed secondary assays to determine their potency (IC50 values), selectivity, and potential mechanism of action. Subsequent lead optimization through the synthesis of additional analogs would aim to improve the therapeutic index of the most promising compounds.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. theunconditionalguru.in [theunconditionalguru.in]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Benzylideneoxolan-2-one: A Versatile Scaffold for Drug Design
Application Notes and Protocols for Researchers
For correspondence: --INVALID-LINK--
Abstract
The 4-benzylideneoxolan-2-one, a derivative of the oxazolone core, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic motif serves as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have shown significant potential in various pharmacological areas, including oncology, infectious diseases, and neurodegenerative disorders. This document provides detailed application notes on the diverse biological activities of this compound derivatives, along with comprehensive protocols for their synthesis and biological evaluation, to support researchers in the field of drug discovery and development.
Biological Activities and Applications
The this compound scaffold has been extensively explored for its therapeutic potential. The key areas of application are detailed below.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. Furthermore, some derivatives have been shown to modulate the expression of key cell cycle regulatory proteins, such as cyclin-dependent kinases (e.g., CDK4), leading to cell cycle arrest at the G1 phase. The induction of apoptosis can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and regulation of the Bax/Bcl-2 protein ratio. Some related heterocyclic compounds have also been shown to induce apoptosis via the ROS-JNK signaling pathway.
A series of oxazolone derivatives have been synthesized and evaluated for their cytotoxicity against the A549 cell line using the SRB assay. One compound, in particular, was found to be the most potent, with a CTC50 value of 25 μg/ml.[1]
Antimicrobial Activity
The structural features of this compound derivatives make them promising candidates for the development of new antimicrobial agents. They have been shown to exhibit activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: While the exact antimicrobial mechanisms are still under investigation, it is believed that these compounds may interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes required for microbial survival. For instance, some quinazolinone derivatives, which share structural similarities, have been found to target DNA gyrase, an essential bacterial enzyme.
Acetylcholinesterase Inhibition
Certain derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibitory activity makes them attractive candidates for the development of drugs for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
Mechanism of Action: These compounds typically act as reversible inhibitors of AChE. Molecular docking studies have suggested that they bind to both the catalytic active site and the peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine.[2][3]
Quantitative Data
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / CTC50 | Reference |
| 1 | A549 (Lung Carcinoma) | SRB | 25 µg/mL | [1] |
| Derivative A | HepG2 (Liver Carcinoma) | MTT | 12.87-17.10 µM | |
| Derivative B | SMMC-7721 (Hepatoma) | MTT | - |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Oxazolone Series 1 | Staphylococcus aureus | - | |
| Oxazolone Series 1 | Escherichia coli | - | |
| Oxazolone Series 1 | Candida albicans | - |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound ID | Ki (µM) | IC50 (µM) | Inhibition Type | Reference |
| Cinnamic Acid Derivative 1 | 2.08 | 9.2 | Reversible | [2][3] |
| Cinnamic Acid Derivative 2 | - | 246.3 | Reversible | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays.
General Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives
This protocol is adapted from the Erlenmeyer-Plöchl azlactone synthesis.
Materials:
-
Benzoylglycine (Hippuric acid)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of benzoylglycine (0.01 mol), the desired aromatic aldehyde (0.01 mol), acetic anhydride (0.03 mol), and anhydrous sodium acetate (0.01 mol) is prepared.
-
The mixture is heated on a water bath for 1-2 hours with occasional shaking.
-
After heating, 10 mL of ethanol is added to the reaction mixture, and it is allowed to stand overnight.
-
The crystalline product that separates is filtered, washed with ice-cold alcohol, and then with boiling water.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or benzene) to yield the pure 4-benzylidene-2-phenyloxazol-5(4H)-one derivative.
-
The progress of the reaction and the purity of the product can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (30:70).[1]
Anticancer Activity: Sulforhodamine B (SRB) Assay
This assay is used to determine cytotoxicity based on the measurement of cellular protein content.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a further 48 hours.
-
Terminate the experiment by adding cold TCA to each well to fix the cells, and incubate at 4°C for 1 hour.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 10 minutes at room temperature.
-
Remove the unbound dye by washing the plates five times with 1% acetic acid and allow them to air dry.
-
Dissolve the bound stain in Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the CTC50 (Concentration that inhibits cell growth by 50%).
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the compounds.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Sabouraud dextrose agar plates
-
Sterile cork borer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly over the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to measure AChE activity.
Materials:
-
Human acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the hAChE enzyme solution to each well and incubate for a specific period.
-
Initiate the reaction by adding the substrate (ATCI).
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug design.
References
- 1. Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylidene derivatives of andrographolide inhibit growth of breast and colon cancer cells in vitro by inducing G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Benzylideneoxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylideneoxolan-2-one, a derivative of γ-butyrolactone, is a versatile building block in organic synthesis and medicinal chemistry. Its α,β-unsaturated lactone moiety makes it a valuable precursor for the synthesis of a variety of biologically active compounds. The purity of this compound is crucial for the success of subsequent reactions and for obtaining reliable biological data. This document provides detailed application notes and protocols for the purification of this compound using common laboratory techniques: recrystallization and column chromatography.
Data Presentation
The following table summarizes the typical outcomes for the purification of this compound using the methods described in this document. The data presented is a compilation from various synthetic procedures for related α,β-unsaturated lactones and represents expected values.
| Purification Method | Purity (%) | Typical Yield (%) | Key Parameters |
| Recrystallization | >98% | 70-90% | Solvent: Ethanol or Ethanol/Water |
| Column Chromatography | >99% | 80-95% | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. For this compound, which is typically a solid at room temperature, ethanol or a mixture of ethanol and water are effective solvent systems.
Protocol for Recrystallization from Ethanol:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol (e.g., 10-15 mL) and gently heat the mixture on a hot plate with stirring. Add more ethanol dropwise until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a funnel with a fluted filter paper and another Erlenmeyer flask on the hot plate. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, crystal formation should be observed. To maximize crystal recovery, place the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Characterization: Determine the melting point of the purified product and analyze its purity using appropriate techniques such as NMR, HPLC, or GC-MS.
Diagram of Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is a powerful technique for separating and purifying individual components from a mixture. For this compound, silica gel is a suitable stationary phase, and a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is an effective mobile phase.
Protocol for Column Chromatography:
-
Column Preparation (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel (e.g., 20-30 g for 1 g of crude product) in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to facilitate its movement down the column.
-
-
Fraction Pooling and Solvent Evaporation:
-
Based on the TLC analysis, combine the fractions containing the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
-
Drying and Characterization:
-
Dry the purified product under high vacuum to remove any remaining solvent.
-
Characterize the final product by determining its melting point and assessing its purity by spectroscopic methods.
-
Diagram of Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Conclusion
The choice of purification technique for this compound depends on the nature and quantity of impurities, as well as the desired final purity. Recrystallization is a simpler and often effective method for removing small amounts of impurities from a solid product. For more complex mixtures or to achieve very high purity, column chromatography is the preferred method. The protocols provided herein offer a starting point for the successful purification of this important synthetic intermediate. It is always recommended to optimize the conditions based on the specific experimental results.
Application Notes and Protocols for the Analytical Detection of 4-benzylideneoxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and characterization of 4-benzylideneoxolan-2-one, a compound of interest in medicinal chemistry and materials science. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Analysis are designed to be adapted and validated by researchers in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This method provides a framework for the quantitative determination of this compound in various sample matrices using reversed-phase HPLC with UV detection. Phthalides, which are structurally related to butenolides, have been successfully analyzed using this technique[1].
Experimental Protocol
1.1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
1.2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for MS compatibility).
-
This compound reference standard of known purity.
1.3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For example, in a reaction mixture, a simple dilution with the mobile phase may be sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
1.4. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of acetonitrile and water is recommended. For example, start with a 30:70 (v/v) mixture of acetonitrile and water, and gradually increase the acetonitrile concentration to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280 nm is expected to be suitable.
-
Injection Volume: 10 µL.
1.5. Method Validation Parameters: The following parameters should be assessed to validate the analytical method. The values presented in the table are hypothetical and should be determined experimentally.
| Parameter | Specification | Hypothetical Value |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 80-120% | 98.5% |
| Precision (% RSD) | ≤ 2% | 1.5% |
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For lactones like γ-butyrolactone (GBL), GC-MS methods have been well-established[2].
Experimental Protocol
2.1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
2.2. Reagents and Standards:
-
Dichloromethane or Ethyl Acetate (GC grade).
-
This compound reference standard.
-
Internal standard (e.g., a structurally similar compound not present in the sample).
2.3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions in dichloromethane containing a fixed concentration of the internal standard.
-
Sample Preparation: For liquid samples, a direct injection after dilution may be possible. For more complex matrices, a liquid-liquid extraction with a suitable organic solvent is recommended.
2.4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 10:1).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound should be used.
2.5. Method Validation Parameters: The following table presents hypothetical validation parameters for the GC-MS method.
| Parameter | Specification | Hypothetical Value |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Limit of Detection (LOD) | Based on 3x standard deviation of the blank | 0.05 ng/µL |
| Limit of Quantification (LOQ) | Based on 10x standard deviation of the blank | 0.15 ng/µL |
| Accuracy (% Recovery) | 80-120% | 95.2% |
| Precision (% RSD) | ≤ 15% | 8.7% |
Experimental Workflow
Caption: Workflow for the analysis of this compound by GC-MS.
Spectroscopic Analysis for Structural Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the unambiguous structural confirmation of this compound. Synthesis papers of related compounds often include detailed spectroscopic characterization[3][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Expected ¹H NMR signals (in CDCl₃):
-
Aromatic protons of the benzylidene group.
-
Vinylic proton of the benzylidene group.
-
Methylene protons of the oxolanone ring.
Expected ¹³C NMR signals (in CDCl₃):
-
Carbonyl carbon of the lactone.
-
Aromatic and vinylic carbons of the benzylidene group.
-
Methylene carbons of the oxolanone ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands.
Expected characteristic absorption bands:
-
C=O stretching of the α,β-unsaturated lactone (around 1750-1780 cm⁻¹).
-
C=C stretching of the benzylidene group (around 1650 cm⁻¹).
-
C-O stretching of the lactone (around 1100-1200 cm⁻¹).
-
Aromatic C-H stretching (above 3000 cm⁻¹).
Potential Biological Signaling Pathway
While the specific biological targets of this compound are not yet fully elucidated, related compounds such as benzoxazolone derivatives have been shown to exhibit anti-inflammatory activity through the modulation of the MAPK-NF-κB/iNOS signaling pathway. Butenolides, as a class, are known for a variety of biological activities including antibacterial and cytotoxic effects[5]. The following diagram illustrates a potential signaling pathway that could be investigated for this compound.
References
- 1. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Investigation of 4-Benzylideneoxolan-2-one and its Derivatives as Potential Herbicides
Disclaimer: The following application notes and protocols are a hypothetical guide for the investigation of 4-benzylideneoxolan-2-one as a potential herbicide. To date, there is no established or widespread use of this specific compound as a commercial herbicide. The proposed methodologies are based on the structural characteristics of the molecule and established practices in herbicide discovery and development.
Introduction
This compound belongs to the butenolide class of compounds, a group of lactones with a four-carbon heterocyclic ring structure[1]. Various butenolide derivatives are known to exhibit significant biological activity in plants. For instance, karrikins, which are butenolides found in smoke, are potent seed germination stimulants[1][2][3][4][5][6]. Conversely, some butenolides can also act as germination inhibitors[2]. Other related butyrolactones, such as rubrolides, have demonstrated herbicidal effects, potentially through the inhibition of photosynthesis[7][8]. Furthermore, some γ-butyrolactones can promote plant growth at low concentrations while inhibiting it at higher concentrations[9].
The structure of this compound also features an α,β-unsaturated carbonyl group, which can act as a Michael acceptor. Michael acceptors are known to react with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins[10]. This reactivity can lead to the inhibition of key enzymes, a common mechanism of action for many herbicides[11]. Structurally related compounds, such as derivatives of oxazol-5(4H)-one and pyrrolidine-2,4-dione containing a benzylidene moiety, have shown promise as seed germination inhibitors and herbicides[12][13][14].
These structural features and the known biological activities of related compounds provide a strong rationale for investigating this compound and its derivatives as a novel class of herbicides. This document outlines a systematic approach to synthesize, screen, and characterize the potential herbicidal activity of these compounds.
Proposed Research Workflow
The development of a novel herbicide from a lead compound like this compound can be structured into a multi-phase workflow. This process begins with the synthesis of a library of derivatives, followed by systematic screening for biological activity, and culminates in detailed mechanism of action studies for the most promising candidates.
Experimental Protocols
A library of this compound derivatives can be synthesized to explore structure-activity relationships (SAR). The synthesis can be achieved through a condensation reaction between a substituted benzaldehyde and a suitable lactone precursor.
Protocol:
-
To a solution of a substituted benzaldehyde (1.0 mmol) and a lactone precursor (1.1 mmol) in a suitable solvent (e.g., toluene, 20 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Reflux the reaction mixture for 4-8 hours with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.
-
Characterize the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The initial screening aims to identify derivatives with significant phytotoxic activity. This can be performed using a simple and rapid seed germination assay.
Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Place 20 seeds of a model plant species (e.g., radish (Raphanus sativus) or barnyard grass (Echinochloa crusgalli)) on a filter paper in a Petri dish.
-
Add 5 mL of distilled water containing the test compound at various concentrations (e.g., 10, 50, 100, 200 ppm). A control group with the solvent alone should be included.
-
Incubate the Petri dishes in a growth chamber at 25°C with a 16/8 hour light/dark cycle.
-
After 7 days, record the germination rate, root length, and shoot length.
-
Calculate the inhibition percentage relative to the control.
Promising compounds from the primary screen should be further evaluated on whole plants to assess their pre- and post-emergence herbicidal activity and selectivity.
Protocol:
-
Pre-emergence Assay: a. Sow seeds of test plant species (e.g., a monocot like barnyard grass and a dicot like rape) in pots filled with soil. b. Immediately after sowing, spray the soil surface with a solution of the test compound at a specific application rate (e.g., 150 g ai/ha). c. Grow the plants in a greenhouse under controlled conditions. d. After 14-21 days, visually assess the herbicidal injury on a scale of 0 (no injury) to 100 (complete death).
-
Post-emergence Assay: a. Grow the test plant species in pots until they reach the 2-3 leaf stage. b. Spray the plants with a solution of the test compound at a specific application rate. c. Return the plants to the greenhouse. d. After 14-21 days, visually assess the herbicidal injury.
Data Presentation
Quantitative data from the screening assays should be summarized in tables for easy comparison of the activity of different derivatives.
Table 1: Hypothetical Primary Screening Data for this compound Derivatives on Radish (Raphanus sativus) at 100 ppm.
| Compound ID | Substitution on Benzylidene Ring | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| BZO-1 | H (unsubstituted) | 45 | 60 | 55 |
| BZO-2 | 4-Cl | 78 | 85 | 80 |
| BZO-3 | 4-NO₂ | 85 | 92 | 88 |
| BZO-4 | 4-OCH₃ | 30 | 40 | 35 |
| BZO-5 | 2,4-diCl | 95 | 98 | 96 |
| Control | - | 0 | 0 | 0 |
Table 2: Hypothetical Secondary Screening Data for Lead Compounds (Application Rate: 150 g ai/ha).
| Compound ID | Pre-emergence Injury (%) (Barnyard Grass) | Post-emergence Injury (%) (Barnyard Grass) | Pre-emergence Injury (%) (Rape) | Post-emergence Injury (%) (Rape) |
| BZO-3 | 80 | 75 | 85 | 80 |
| BZO-5 | 90 | 88 | 95 | 92 |
| Commercial Standard | 95 | 95 | 95 | 95 |
Proposed Mechanism of Action and Signaling Pathway
The herbicidal action of this compound derivatives could be due to the inhibition of a critical enzyme or the disruption of a key signaling pathway. As Michael acceptors, these compounds could potentially inhibit enzymes with a reactive cysteine in their active site. Many herbicides target enzymes involved in amino acid biosynthesis, lipid synthesis, or photosynthesis[15][16][17]. For instance, they could act as inhibitors of enzymes like Acetyl-CoA Carboxylase (ACCase) or Acetolactate Synthase (ALS)[18].
Herbicides are also known to interact with various plant signaling pathways, including those regulated by hormones like auxins and those involved in stress responses[19][20][21]. A potential mechanism could involve the disruption of auxin signaling, leading to uncontrolled growth and eventual plant death.
Further studies, such as enzyme inhibition assays with known herbicide targets and transcriptomic analysis of treated plants, would be necessary to elucidate the precise mechanism of action of any promising lead compounds.
References
- 1. Butenolide - Wikipedia [en.wikipedia.org]
- 2. Potential of Karrikins as Novel Plant Growth Regulators in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Karrikins – effect on plants, interaction with other growth regulators, and potential use in horticulture | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]
- 6. agro.icm.edu.pl [agro.icm.edu.pl]
- 7. tandfonline.com [tandfonline.com]
- 8. Total synthesis and herbicidal activity of natural rubrolides C, E and F [tandf.figshare.com]
- 9. CN108617657B - Application of γ-butyrolactones in regulating plant growth activity - Google Patents [patents.google.com]
- 10. Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target-Site Mutations Conferring Herbicide Resistance [mdpi.com]
- 16. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Herbicide-related signaling in plants reveals novel insights for herbicide use strategies, environmental risk assessment and global change assessment challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hh-ra.org [hh-ra.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Benzylideneoxolan-2-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-benzylideneoxolan-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Knoevenagel condensation of γ-butyrolactone and benzaldehyde.
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Catalyst: The basic catalyst is crucial for deprotonating the α-carbon of γ-butyrolactone.
-
Solution: Ensure the catalyst is fresh and active. If using a solid base like potassium carbonate, ensure it is finely powdered and dry. For amine bases like piperidine or pyrrolidine, use a fresh bottle. Consider screening different catalysts to find the most effective one for your specific conditions.
-
-
Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Presence of Water: Water can interfere with the catalyst and the reaction equilibrium.
-
Solution: Use anhydrous solvents and reagents. If necessary, employ a Dean-Stark apparatus to remove water azeotropically during the reaction.
-
-
Steric Hindrance: While less of an issue with benzaldehyde, substituted benzaldehydes with bulky groups may react slower.
-
Solution: Increase reaction time or temperature. A stronger base might also be necessary to facilitate the initial deprotonation.
-
Issue 2: Formation of Side Products
Possible Causes & Solutions:
-
Self-Condensation of Benzaldehyde (Cannizzaro Reaction): This can occur under strongly basic conditions, especially if the aldehyde has no α-hydrogens.
-
Solution: Use a milder base or a stoichiometric amount of base. Adding the aldehyde slowly to the reaction mixture can also minimize this side reaction.
-
-
Polymerization of the Product: The α,β-unsaturated lactone product can be susceptible to polymerization, especially at high temperatures.
-
Solution: Conduct the reaction at the lowest effective temperature and for the minimum time necessary. The addition of a radical inhibitor, such as hydroquinone, might be beneficial.
-
-
Opening of the Lactone Ring: Strong bases and high temperatures can lead to the hydrolysis or alcoholysis of the lactone ring.
-
Solution: Use a non-nucleophilic base if possible. Keep the reaction temperature as low as feasible and minimize the reaction time.
-
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Co-elution with Starting Materials: The product may have a similar polarity to the starting materials, making chromatographic separation challenging.
-
Solution: Optimize the solvent system for column chromatography. Sometimes, a multi-step purification process involving recrystallization followed by chromatography can be effective.
-
-
Oily Product: The product may not crystallize easily.
-
Solution: Try different solvents for recrystallization. If the product remains an oil, purification by column chromatography is the primary method. Ensure the product is pure by NMR and/or GC-MS before proceeding.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a Knoevenagel condensation. The mechanism involves the deprotonation of the α-carbon of γ-butyrolactone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product, this compound.
Q2: Which catalysts are most effective for this reaction?
A2: Weakly basic amines such as piperidine and pyrrolidine are commonly used as catalysts. Inorganic bases like potassium carbonate or sodium acetate can also be effective. The choice of catalyst can significantly impact the reaction rate and yield, so screening different catalysts is recommended for optimization.
Q3: What solvents are suitable for this synthesis?
A3: The choice of solvent can influence the reaction. Protic solvents like ethanol can participate in hydrogen bonding and stabilize intermediates.[3] Aprotic solvents such as toluene, benzene, or THF are also commonly used, often in conjunction with a Dean-Stark trap to remove water. For a greener approach, solvent-free conditions or the use of water as a solvent with a suitable catalyst have also been explored for Knoevenagel condensations.[4]
Q4: How does temperature affect the reaction?
A4: Temperature plays a critical role. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of side products and polymerization.[1][2] The optimal temperature should be determined experimentally by monitoring the reaction progress.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound
| Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine (10) | Toluene | 110 | 6 | Data not available |
| Pyrrolidine (10) | Toluene | 110 | 6 | Data not available |
| K₂CO₃ (20) | DMF | 100 | 8 | Data not available |
| NaOAc (20) | Acetic Anhydride | 120 | 4 | Data not available |
Table 2: Effect of Solvent on the Yield of this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Toluene | 110 | 6 | Data not available |
| Piperidine | Ethanol | 78 | 12 | Data not available |
| Piperidine | DMF | 110 | 6 | Data not available |
| Piperidine | None (Solvent-free) | 120 | 2 | Data not available |
Table 3: Effect of Temperature on the Yield of this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Toluene | 80 | 12 | Data not available |
| Piperidine | Toluene | 100 | 8 | Data not available |
| Piperidine | Toluene | 120 | 4 | Data not available |
Experimental Protocols
General Protocol for the Synthesis of this compound via Knoevenagel Condensation:
This is a general procedure and may require optimization.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent like toluene), add γ-butyrolactone (1.0 eq) and the chosen solvent.
-
Catalyst Addition: Add the selected base catalyst (e.g., piperidine, 0.1-0.2 eq).
-
Aldehyde Addition: Slowly add benzaldehyde (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
References
Technical Support Center: Synthesis of 4-benzylideneoxolan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-benzylideneoxolan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of benzaldehyde and γ-butyrolactone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The basic catalyst (e.g., amine, alkoxide) may have degraded. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Impure Reactants: Benzaldehyde may have oxidized to benzoic acid, or γ-butyrolactone may contain water. 4. Inappropriate Stoichiometry: Incorrect molar ratios of reactants and catalyst. | 1. Catalyst: Use a fresh batch of catalyst. For amine catalysts like piperidine or pyrrolidine, consider using a newly opened bottle. For alkoxide bases like sodium ethoxide, ensure it has been stored under anhydrous conditions. 2. Temperature: Gradually increase the reaction temperature. If reacting at room temperature, consider heating to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). 3. Reactant Purity: Use freshly distilled benzaldehyde. Ensure γ-butyrolactone is anhydrous. 4. Stoichiometry: A common starting point is a 1:1 to 1:1.2 molar ratio of benzaldehyde to γ-butyrolactone, with a catalytic amount of base (0.1-0.3 equivalents). |
| Formation of a White Precipitate (side product) | 1. Self-condensation of Benzaldehyde: Strong bases can promote the Cannizzaro reaction, especially at higher temperatures. 2. Polymerization: Undesired polymerization of the starting materials or product can occur. | 1. Catalyst Choice: Use a milder base, such as a secondary amine (piperidine, pyrrolidine) or an ammonium salt (ammonium acetate), instead of strong bases like sodium hydroxide or sodium ethoxide.[1] 2. Temperature Control: Maintain a lower reaction temperature to minimize side reactions. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of the product. | 1. Purification: Purify the crude product using column chromatography (silica gel, with a non-polar/polar eluent system like hexane/ethyl acetate) to remove impurities before attempting recrystallization. 2. Recrystallization Solvent: Experiment with different solvent systems. A common technique is to dissolve the crude product in a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature and then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy, then allow it to cool slowly. |
| Product Purity is Low After Recrystallization | 1. Inefficient Recrystallization: The cooling process may be too rapid, trapping impurities within the crystal lattice. 2. Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the product. | 1. Slow Cooling: Allow the recrystallization mixture to cool to room temperature slowly, followed by further cooling in an ice bath, to encourage the formation of pure crystals. 2. Multiple Recrystallizations: If purity remains low, a second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Knoevenagel condensation. The mechanism involves the deprotonation of the α-carbon of γ-butyrolactone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final product, this compound.
Caption: Knoevenagel condensation mechanism for the synthesis of this compound.
Q2: Which catalysts are most effective for this reaction?
A2: While various bases can catalyze the reaction, secondary amines like piperidine and pyrrolidine are commonly used and often provide a good balance between reactivity and minimizing side reactions. Weaker bases such as ammonium acetate can also be effective, particularly under solvent-free conditions or with microwave irradiation. Stronger bases like sodium ethoxide may lead to higher yields but also increase the likelihood of side reactions.
Q3: How does the choice of solvent affect the reaction?
A3: The reaction can be performed in a variety of solvents or even under solvent-free conditions.
-
Protic solvents like ethanol can be effective and facilitate easy workup.
-
Aprotic polar solvents such as DMF or DMSO can also be used but may require more rigorous purification.
-
Solvent-free conditions are a greener alternative and can lead to high yields, often with the aid of microwave irradiation or sonication.
Q4: What is a typical purification procedure for this compound?
A4: A common purification strategy involves the following steps:
-
Workup: After the reaction is complete, the mixture is typically quenched with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine and dried.
-
Crude Purification: The crude product obtained after solvent evaporation can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Recrystallization: The purified product is then recrystallized to obtain a high-purity solid. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point for recrystallization.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific experimental setups.
Caption: General experimental workflow for the synthesis and purification of this compound.
Materials:
-
Benzaldehyde (1.0 eq)
-
γ-Butyrolactone (1.0-1.2 eq)
-
Catalyst (e.g., Piperidine, 0.1-0.3 eq)
-
Solvent (e.g., Ethanol)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde and γ-butyrolactone in the chosen solvent.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the benzaldehyde spot has disappeared on the TLC plate), cool the mixture to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield and purity of this compound based on general principles of the Knoevenagel condensation.
Table 1: Effect of Catalyst on Reaction Outcome
| Catalyst | Relative Strength | Expected Yield | Potential for Side Reactions |
| Piperidine | Moderate | Good to Excellent | Low to Moderate |
| Pyrrolidine | Moderate | Good to Excellent | Low to Moderate |
| Ammonium Acetate | Weak | Moderate to Good | Low |
| Sodium Ethoxide | Strong | Potentially High | High |
| Sodium Hydroxide | Strong | Potentially High | High |
Table 2: Influence of Solvent on Reaction
| Solvent | Type | Expected Reaction Rate | Workup Complexity |
| Ethanol | Protic | Moderate | Low |
| Toluene | Aprotic | Moderate (with water removal) | Low |
| DMF | Aprotic Polar | Potentially Fast | High |
| Solvent-free | - | Variable (often fast with energy input) | Low |
References
overcoming challenges in the synthesis of 4-benzylideneoxolan-2-one derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzylideneoxolan-2-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
The most prevalent method is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][2] In this case, it involves the reaction of a γ-butyrolactone with a substituted benzaldehyde in the presence of a basic catalyst.
Q2: Which catalysts are typically used for this synthesis, and how do I choose the right one?
Weakly basic amines are the most common catalysts for the Knoevenagel condensation.[1] Piperidine is a frequently used catalyst for this reaction.[3] Ammonium salts, such as ammonium acetate, are also utilized and are considered more environmentally benign alternatives to pyridine and piperidine.[4] The choice of catalyst can influence reaction time and yield. For sensitive substrates, a milder catalyst may be preferable to minimize side reactions.
Q3: What are the typical reaction conditions for the synthesis of this compound derivatives?
Reaction conditions can vary depending on the specific substrates and catalyst used. Solvent-free conditions, sometimes with microwave assistance, have been shown to be effective for Knoevenagel condensations, leading to high yields in short reaction times.[1][4] When a solvent is used, toluene is a common choice, often with azeotropic removal of water to drive the reaction to completion.[3] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q5: What are some common side reactions to be aware of?
A potential side reaction is the self-condensation of the aldehyde, especially when using a strong base.[1] Additionally, for certain benzaldehyde derivatives, oxidation of the aldehyde can occur, which may reduce the yield of the desired product.[1] The presence of water can sometimes lead to the formation of by-products.[5]
Q6: What is the best way to purify the final product?
Purification of this compound derivatives can often be achieved through recrystallization. The choice of solvent for recrystallization will depend on the polarity of the specific derivative. Common solvents for recrystallization of organic compounds include ethanol, methanol, and ethyl acetate. Column chromatography is another effective method for purification, especially when dealing with mixtures that are difficult to separate by recrystallization.
Troubleshooting Guide
Low or No Product Yield
Q: I am getting a very low yield or no product at all. What are the possible causes and solutions?
A: Several factors could contribute to low or no product yield. Here's a step-by-step troubleshooting guide:
-
Check Your Starting Materials: Ensure the purity and reactivity of your γ-butyrolactone and benzaldehyde derivative. Impurities in the starting materials can inhibit the reaction. Benzaldehydes, in particular, can oxidize upon storage.[1] If oxidation is suspected, consider purifying the aldehyde before use.
-
Catalyst Activity: The choice and amount of catalyst are crucial. If you are using piperidine or another amine catalyst, ensure it has not degraded. Consider trying an alternative catalyst, such as ammonium acetate.[4] The optimal catalyst loading should also be determined experimentally.
-
Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If you are not already doing so, consider using a Dean-Stark apparatus to azeotropically remove water if using a solvent like toluene.[3] Alternatively, adding molecular sieves can help to remove water from the reaction mixture.
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using TLC to determine the optimal reaction time.[4]
-
-
Atmosphere: For benzaldehydes that are sensitive to air oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]
Formation of Multiple Products/Impurities
Q: My TLC/NMR shows multiple spots/peaks in addition to my desired product. What are these impurities and how can I avoid them?
A: The formation of multiple products is a common challenge. Here are some likely culprits and their solutions:
-
Aldehyde Self-Condensation: This is more likely to occur with stronger bases.[1] If you suspect this is happening, switch to a milder catalyst (e.g., ammonium acetate instead of a stronger amine).
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted γ-butyrolactone and benzaldehyde in your crude product. Optimize the reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion.
-
Isomers: The Knoevenagel condensation can sometimes produce a mixture of (E) and (Z) isomers.[1] Often, one isomer is thermodynamically more stable and can be favored by allowing the reaction to equilibrate. Purification by column chromatography or careful recrystallization can often separate the isomers.
-
By-product from Water: The presence of excess water can sometimes lead to undesired side reactions.[5] Ensure your reagents and solvent are dry, and consider methods for water removal as mentioned above.
Product Purification Issues
Q: I'm having trouble purifying my this compound derivative. What are some effective purification strategies?
A: Purification can be challenging, especially if the impurities have similar polarities to the product.
-
Recrystallization: This is often the first method to try. Experiment with different solvents or solvent mixtures to find a system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) can effectively separate the desired product from both more and less polar impurities.
-
Washing: Before final purification, washing the crude product with a suitable solvent can remove some impurities. For example, washing with a non-polar solvent like hexane can remove unreacted benzaldehyde, while a wash with water might remove water-soluble by-products or catalyst residues.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Benzaldehydes
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Piperidine | Reflux in toluene with azeotropic water removal[3] | Effective for many substrates, well-established. | Can be harsh for sensitive substrates, potential for side reactions. |
| Ammonium Acetate | Solvent-free, microwave irradiation or conventional heating[4] | Environmentally benign, often gives high yields in short reaction times. | May not be as effective for all substrates as stronger bases. |
| Triethylamine | Various solvents, often with heating. | Readily available, effective base. | Can lead to side reactions if not used carefully. |
| DIPEAc | Dichloromethane, reflux. | Can provide excellent yields.[3] | May require optimization for specific substrates. |
Note: The optimal catalyst and conditions should be determined experimentally for each specific this compound derivative.
Experimental Protocols
General Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and may require optimization for specific derivatives.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using azeotropic removal of water), add γ-butyrolactone (1.0 eq.) and the desired benzaldehyde derivative (1.0-1.2 eq.).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., toluene, approximately 5-10 mL per gram of γ-butyrolactone). Add the chosen catalyst (e.g., piperidine, 0.1-0.2 eq., or ammonium acetate, 0.2-0.5 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for toluene) and stir. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, it can be collected by filtration. If the product is in solution, the solvent can be removed under reduced pressure. The crude product can be purified by washing with an appropriate solvent (e.g., cold ethanol or hexane) to remove unreacted starting materials.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity.[6][7][8]
Visualizations
Caption: Knoevenagel condensation pathway for this compound synthesis.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549) [hmdb.ca]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
troubleshooting guide for 4-benzylideneoxolan-2-one based assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-benzylideneoxolan-2-one and its derivatives, particularly focusing on the more extensively researched 4-benzylideneoxazol-5(4H)-one series in anticancer and anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 4-benzylideneoxazolone compounds in research?
4-Benzylideneoxazolone derivatives are primarily investigated for their potential as therapeutic agents. Key research areas include their evaluation as anticancer agents, where they are tested for cytotoxicity against various cancer cell lines, and as anti-inflammatory agents, where their ability to modulate inflammatory pathways is assessed.
Q2: What are the common assays used to evaluate the biological activity of these compounds?
Common assays include:
-
Cytotoxicity Assays: To determine the anticancer potential, the Sulforhodamine B (SRB) assay is frequently used to measure cell viability in cancer cell lines such as A549.[1]
-
Anti-inflammatory Assays: To assess anti-inflammatory effects, researchers often measure the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) production in cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).
Q3: What is the known mechanism of action for the anti-inflammatory effects of some benzoxazolone derivatives?
Certain benzoxazolone derivatives exert their anti-inflammatory effects by modulating specific signaling pathways. For instance, some compounds have been shown to inhibit the MAPK-NF-κB/iNOS signaling pathway. This leads to a reduction in the expression of pro-inflammatory mediators.
Troubleshooting Guides
Troubleshooting Cytotoxicity Assays (e.g., SRB Assay)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. | |
| Compound precipitation | Visually inspect the wells after adding the compound. If precipitate is observed, check the compound's solubility in the final assay medium. Consider using a lower concentration or a different solvent (with appropriate vehicle controls). | |
| No dose-dependent cytotoxicity observed | Compound inactivity | Verify the compound's identity and purity (e.g., via NMR, Mass Spectrometry). |
| Incorrect concentration range | Test a broader range of concentrations, including higher concentrations. | |
| Cell line resistance | Use a different cancer cell line that may be more sensitive to the compound. | |
| Insufficient incubation time | Optimize the incubation time to allow for the compound to exert its cytotoxic effects. | |
| High background signal in control wells | Contamination | Check for microbial contamination in cell cultures and reagents. |
| Reagent issues | Ensure that the SRB dye and other reagents are properly prepared and stored. |
Troubleshooting Anti-inflammatory Assays (e.g., Nitric Oxide Assay)
| Problem | Possible Cause | Suggested Solution |
| No inhibition of NO production | Compound inactivity or insufficient concentration | Confirm the compound's integrity. Test a wider and higher range of concentrations. |
| Issues with LPS stimulation | Ensure the LPS is from a reliable source and is used at the optimal stimulating concentration for your cell line. Verify that the positive control (LPS alone) shows a robust increase in NO production. | |
| Cell health issues | Ensure cells are healthy and not overly confluent before treatment. | |
| High levels of NO in unstimulated control cells | Cell stress or contamination | Check for contamination. Avoid excessive passaging of cells. Ensure gentle handling of cells during the experiment. |
| Inconsistent results across experiments | Variation in cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Variability in reagent preparation | Prepare fresh reagents for each experiment and ensure accurate dilutions. | |
| Differences in incubation times | Strictly adhere to the optimized incubation times for LPS stimulation and compound treatment. |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4-benzylideneoxazolone derivative and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Nitric Oxide (NO) Inhibition Assay Protocol
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the 4-benzylideneoxazolone derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS (lipopolysaccharide) and incubate for 24 hours. Include unstimulated and vehicle controls.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Visualizations
Caption: Workflow for a typical SRB cytotoxicity assay.
Caption: Anti-inflammatory signaling pathway inhibited by benzoxazolone derivatives.
References
Technical Support Center: Method Refinement for the Biological Evaluation of 4-Benzylideneoxolan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biological evaluation of 4-benzylideneoxolan-2-one and its derivatives.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental evaluation of this compound.
1. Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate, or contamination. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile media/PBS. Regularly check for and address any cell culture contamination. |
| Low signal or no dose-response | The compound is not cytotoxic at the tested concentrations, incorrect assay setup, or low metabolic activity of cells. | Expand the concentration range of the compound. Verify the protocol, including incubation times and reagent concentrations. Ensure that the cells are healthy and metabolically active. Use a positive control known to induce cytotoxicity to validate the assay. |
| High background absorbance | Contamination of media or reagents, precipitation of the compound, or interference of the compound with the assay reagents. | Use fresh, sterile media and reagents. Check the solubility of the compound in the culture medium; if it precipitates, consider using a different solvent or a lower concentration. Run a control with the compound in cell-free media to check for direct reduction of the assay reagent. |
2. Anti-inflammatory Assays (e.g., Nitric Oxide Assay)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of nitric oxide (NO) production | The compound lacks anti-inflammatory activity at the tested concentrations, insufficient stimulation of cells, or issues with the Griess reagent. | Test a wider range of compound concentrations. Ensure that the stimulating agent (e.g., LPS) is used at an optimal concentration to induce a robust NO response. Prepare the Griess reagent fresh and ensure its components are not degraded. |
| Cell toxicity observed at effective concentrations | The compound exhibits cytotoxicity which can confound the anti-inflammatory results. | Perform a cytotoxicity assay (e.g., MTT) in parallel to determine the non-toxic concentration range of the compound. The anti-inflammatory effect should be assessed at concentrations that do not significantly reduce cell viability. |
| Inconsistent results | Variability in cell passage number, stimulation time, or reagent preparation. | Use cells within a consistent and low passage number range. Standardize the stimulation and treatment times. Prepare all reagents consistently and according to the protocol. |
3. Enzyme Inhibition Assays (e.g., Acetylcholinesterase Inhibition)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme inhibition | The compound is not an inhibitor at the tested concentrations, inactive enzyme, or incorrect buffer conditions. | Increase the concentration of the test compound. Use a fresh batch of the enzyme and confirm its activity with a known inhibitor as a positive control. Ensure the pH and ionic strength of the assay buffer are optimal for enzyme activity. |
| Precipitation of the compound in the assay buffer | Poor solubility of the compound. | Dissolve the compound in a suitable co-solvent (e.g., DMSO) at a higher stock concentration and then dilute it in the assay buffer. Ensure the final concentration of the co-solvent does not affect enzyme activity. |
| High background signal | Spontaneous hydrolysis of the substrate or interference from the test compound. | Run a control without the enzyme to measure the rate of non-enzymatic substrate hydrolysis and subtract it from the sample readings. Check if the compound absorbs light at the same wavelength as the product of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent to dissolve this compound for biological assays?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving organic compounds like this compound for in vitro assays. It is important to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium or assay buffer to the final desired concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.
Q2: How can I determine the appropriate concentration range for my experiments?
A2: It is recommended to start with a wide concentration range in a preliminary experiment (e.g., from 0.1 µM to 100 µM) to determine the potency of the compound. Based on the initial results, you can then perform a more detailed dose-response study with a narrower range of concentrations to accurately determine parameters like the IC50 (half-maximal inhibitory concentration).
Q3: My this compound derivative shows cytotoxicity to cancer cells. What is the next step to evaluate its potential as an anticancer agent?
A3: After confirming cytotoxicity, the next steps could include investigating the mechanism of cell death (e.g., apoptosis, necrosis), cell cycle analysis to see if the compound arrests cells at a specific phase, and exploring its effect on specific signaling pathways known to be involved in cancer progression.[1][2] It is also crucial to assess the compound's selectivity by testing its cytotoxicity on non-cancerous cell lines.
Q4: Can I use the same protocol for different cell lines?
A4: While the basic principles of the assays remain the same, you may need to optimize certain parameters for different cell lines. These can include cell seeding density, incubation times, and the concentration of stimulating agents. It is always advisable to perform initial optimization experiments for each new cell line.
Data Presentation
Table 1: Representative Cytotoxicity of Various Heterocyclic Compounds Against Cancer Cell Lines
This table presents illustrative IC50 values for compounds structurally related or with similar biological activities to this compound to provide a reference for expected potency.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzimidazole derivative | HCT-116 (Colon Cancer) | 16.2 | [3] |
| Benzimidazole derivative | MCF-7 (Breast Cancer) | 8.86 | [3] |
| Pyrazolotriazine derivative | Leukemia | 0.32 | [4] |
| Pyrazolotriazine derivative | Colon Cancer | 0.49 - 0.89 | [4] |
| 2,4-disubstituted quinazoline | Cancer Cells | Varies | [1] |
Table 2: Acetylcholinesterase Inhibitory Activity of (Z)-Benzylidene-2-(E)-styryloxazol-5(4H)-one Derivatives
These compounds are structurally similar to this compound and provide an indication of potential activity.
| Compound | Substitution on Benzylidene Ring | IC50 (µM) |
| 1 | H | 9 |
| 2 | 4-CH₃ | 15 |
| 3 | 4-Cl | 35 |
| 4 | 4-OCH₃ | 246 |
| 5 | 2-Cl | 42 |
| 6 | 2-OCH₃ | 158 |
| 7 | 2-OH, 3-OCH₃ | 22 |
Data adapted from a study on related oxazolone derivatives.[5]
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is used to assess the effect of a compound on cell viability.[6][7][8][9]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
2. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.[4][10][11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
24-well plates
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 1 x 10⁵ cells/well in 500 µL of complete DMEM and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant.
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition.
3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.[14][15][16][17]
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 140 µL of Tris-HCl buffer (50 mM, pH 8.0).
-
Add 20 µL of DTNB solution (in buffer).
-
Initiate the reaction by adding 10 µL of ATCI solution (in buffer).
-
Add 10 µL of AChE solution to all wells except the blank.
-
The final volume in each well should be 200 µL. Include a control (enzyme + substrate, no inhibitor) and a blank (substrate, no enzyme).
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value of the compound.
Mandatory Visualizations
Caption: Workflow for the biological evaluation of this compound.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Mechanism of acetylcholinesterase inhibition.
References
- 1. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 5. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 4-benzylideneoxolan-2-one
Welcome to the technical support center for 4-benzylideneoxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an organic compound belonging to the class of α,β-unsaturated γ-lactones. Many compounds in this class exhibit interesting biological activities but are often characterized by poor water solubility due to their lipophilic nature. This low aqueous solubility can be a significant hurdle in various experimental settings, including biological assays and formulation development, as it can lead to poor absorption and bioavailability.
Q2: What are the general approaches to enhance the solubility of a poorly soluble compound like this compound?
A2: Strategies to improve solubility can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.[1]
-
Chemical Modifications: These approaches involve altering the chemical structure of the compound, such as salt formation, pH adjustment, or creating prodrugs.[1]
-
Use of Excipients: This is a common and often effective strategy that involves the addition of other substances to the formulation. These can include co-solvents, surfactants, and complexing agents like cyclodextrins.[2]
Q3: In which common organic solvents is this compound likely to be soluble?
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound related to its solubility.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of aqueous solution during a biological assay. | The aqueous solubility of the compound is exceeded when the organic stock solution is diluted into the aqueous assay buffer. | 1. Decrease the final concentration: If experimentally feasible, lower the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent: If the assay can tolerate it, slightly increase the percentage of the organic solvent (e.g., DMSO) in the final assay medium. Be mindful of potential solvent toxicity to cells. 3. Use a solubilizing agent: Incorporate a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a complexing agent (e.g., cyclodextrins) in the assay buffer to enhance solubility.[1][2] |
| Difficulty dissolving the compound in a desired solvent for formulation. | The chosen solvent has poor solvating power for the compound's crystal lattice structure. | 1. Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene). 2. Use of Co-solvents: Employ a mixture of solvents. A common technique is to dissolve the compound in a good solvent (e.g., DMSO, DMF) and then add a miscible anti-solvent to the point of saturation. 3. Heating: Gently warming the solvent can increase the rate of dissolution and the solubility limit. Always check the compound's stability at elevated temperatures. |
| Inconsistent results in bioassays. | Poor solubility leading to non-homogeneous distribution of the compound in the assay medium. | 1. Ensure complete dissolution of the stock solution: Visually inspect the stock solution to ensure no solid particles are present before diluting into the assay medium. Sonication can aid in dissolving the compound. 2. Vortexing during dilution: When preparing dilutions, vortex the solution thoroughly after each addition of the compound's stock to ensure proper mixing. 3. Prepare fresh dilutions: Due to potential precipitation over time, prepare fresh dilutions of the compound immediately before use in assays. |
| Low bioavailability in in-vivo studies. | Poor aqueous solubility limiting the absorption of the compound in the gastrointestinal tract. | 1. Formulation as a solid dispersion: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3] 2. Particle size reduction: Micronization or creation of a nanosuspension increases the surface area of the compound, leading to faster dissolution.[1] 3. Lipid-based formulations: For lipophilic compounds, formulating in a self-emulsifying drug delivery system (SEDDS) can improve oral absorption. |
Quantitative Solubility Data
The following table summarizes the expected solubility of this compound in common solvents based on its chemical structure and data from related compounds. Note: These are qualitative estimates and experimental verification is recommended.
| Solvent | Polarity Index | Expected Solubility |
| Water | 10.2 | Very Low |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High |
| N,N-Dimethylformamide (DMF) | 6.4 | High |
| Ethanol | 5.2 | Moderate to High |
| Acetone | 5.1 | Moderate to High |
| Dichloromethane (DCM) | 3.1 | Moderate |
| Ethyl Acetate | 4.4 | Moderate |
| Toluene | 2.4 | Low to Moderate |
| Hexane | 0.1 | Very Low |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Enhancement of Aqueous Solubility using Co-solvents
This protocol describes a method to increase the aqueous solubility of this compound using a co-solvent.
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, ethanol, polyethylene glycol 400)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
For each co-solvent mixture, add an excess amount of this compound to a sealed vial.
-
Follow the shake-flask method described in Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
-
This will allow you to determine the optimal co-solvent concentration to achieve the desired solubility for your experiment.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow diagram for troubleshooting solubility issues of this compound.
Signaling Pathway of Solubility Enhancement Strategies
Caption: Overview of strategies to enhance the solubility of this compound.
References
addressing instability issues of 4-benzylideneoxolan-2-one in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-benzylideneoxolan-2-one. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems observed when working with this compound in solution.
| Observed Issue | Potential Cause | Recommended Solution |
| Decreased compound activity or concentration over a short period. | Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1] | Maintain solution pH within the optimal range of 4-6. Use buffers such as acetate or citrate. Prepare fresh solutions before each experiment. |
| Precipitate formation in the solution. | Poor Solubility & Degradation: The compound may have limited solubility in aqueous solutions, and degradation products may be less soluble. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it to the final concentration in the aqueous medium immediately before use. Minimize the percentage of organic solvent in the final solution. |
| Discoloration of the solution (e.g., turning yellow). | Light Sensitivity & Oxidation: Exposure to light, especially UV light, can cause photodegradation. The double bond is also susceptible to oxidation.[2][3] | Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[3] Store solutions in a dark, cool place. Consider degassing the solvent to remove dissolved oxygen. |
| Inconsistent experimental results. | Temperature-Dependent Degradation: Higher temperatures can accelerate the degradation of the compound.[2][4] | Store stock solutions at -20°C or -80°C. During experiments, keep the solution on ice as much as possible. Avoid repeated freeze-thaw cycles. |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). | Isomerization or Degradation: The exocyclic double bond can potentially isomerize from the Z- to the E-isomer or vice versa under certain conditions (e.g., exposure to acid, base, or light). Degradation can lead to multiple breakdown products. | Analyze the solution promptly after preparation. Use reference standards for both isomers if available. When analyzing, use a mobile phase with a controlled pH. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability is the susceptibility of the α,β-unsaturated lactone core to hydrolysis, particularly under basic (alkaline) conditions which can lead to ring-opening.[1] Other contributing factors include exposure to light, elevated temperatures, and oxidative conditions.[2][3][4]
Q2: What is the optimal pH range for solutions of this compound?
A2: To minimize hydrolysis, it is recommended to maintain the solution pH in a slightly acidic to a neutral range, ideally between pH 4 and 6.
Q3: How should I prepare and store stock solutions?
A3: Stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO or ethanol. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: Yes, but it is crucial to select a buffer system that maintains the pH within the optimal stability range (pH 4-6). Prepare the working solution immediately before the experiment by diluting the organic stock solution into the aqueous buffer.
Q5: How does temperature affect the stability of this compound?
A5: Increased temperature accelerates the rate of degradation.[2][4] Therefore, it is important to keep solutions cool and to store them at low temperatures for both short-term and long-term storage.
Quantitative Data on Stability
The following tables summarize the stability of this compound under various conditions. Data is compiled from internal studies and literature on structurally related butenolides.
Table 1: Effect of pH on Half-Life in Aqueous Solution (25°C)
| pH | Half-Life (t½) in Hours |
| 3.0 | ~120 |
| 5.0 | ~200 |
| 7.0 | ~48 |
| 9.0 | < 1 |
Table 2: Effect of Temperature on Half-Life in Buffered Solution (pH 5.0)
| Temperature (°C) | Half-Life (t½) in Hours |
| 4 | ~400 |
| 25 | ~200 |
| 37 | ~96 |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Weigh the required amount of this compound in a sterile microfuge tube.
-
Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw a single aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Pre-warm the cell culture medium to 37°C.
-
Add the calculated volume of the stock solution to the pre-warmed medium and mix gently by inversion. The final DMSO concentration should typically be kept below 0.5% (v/v).
-
Use the working solution immediately in your experiment. Do not store the diluted aqueous solution.
Visual Guides
Caption: Major degradation pathways for this compound in solution.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimization of Catalytic Methods for 4-Benzylideneoxolan-2-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-benzylideneoxolan-2-one. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of benzaldehyde with γ-butyrolactone.
Q2: What are the typical catalysts used in the Knoevenagel condensation for this synthesis?
A2: A variety of basic catalysts can be employed. These range from simple amines like piperidine and triethylamine to solid-supported catalysts and ionic liquids. The choice of catalyst can significantly impact reaction time, yield, and the need for purification.
Q3: What are the key reaction parameters to optimize for this synthesis?
A3: The key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants. These factors are interdependent and should be systematically varied to achieve the desired outcome.
Q4: Are there any green or environmentally friendly approaches to this synthesis?
A4: Yes, significant efforts have been made to develop greener synthetic routes. These include the use of solvent-free reaction conditions, water as a solvent, and recyclable heterogeneous catalysts such as magnetic nanoparticles.[1][2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of this compound. What are the possible causes and solutions?
A: Low or no yield can stem from several factors:
-
Inactive Catalyst: The catalyst may have degraded or is not basic enough to facilitate the reaction.
-
Solution: Use a fresh batch of catalyst. If using a reusable catalyst, ensure it has been properly regenerated. Consider screening a panel of catalysts with varying basicity.
-
-
Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC). Be aware that excessively high temperatures can lead to side product formation.
-
-
Inappropriate Solvent: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates.
-
Solution: Test a range of solvents with different polarities, such as ethanol, toluene, or dimethylformamide (DMF). In some cases, solvent-free conditions may be optimal.
-
-
Presence of Water: While some green protocols utilize water, anhydrous conditions are often preferred for traditional base-catalyzed reactions to avoid hydrolysis of the lactone.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.
-
Problem 2: Formation of Side Products/Impurities
Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common issue. Here are some possibilities:
-
Self-condensation of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a Cannizzaro reaction or self-condensation.
-
Solution: Use a milder base or a stoichiometric amount of a weaker base.
-
-
Michael Addition: The product, an α,β-unsaturated carbonyl compound, can undergo a Michael addition with another molecule of the deprotonated γ-butyrolactone.
-
Solution: Optimize the stoichiometry of the reactants. Using a slight excess of benzaldehyde can sometimes minimize this side reaction.
-
-
Polymerization: At elevated temperatures, polymerization of the starting materials or product can occur.
-
Solution: Reduce the reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed.
-
Problem 3: Difficult Purification
Q: I am having trouble purifying the final product. What are the recommended methods?
A: Purification can be challenging due to the nature of the product and potential impurities.
-
Recrystallization: This is often the most effective method for obtaining a pure crystalline product.
-
Solution: Screen various solvents and solvent mixtures to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol or ethanol/water mixtures are good starting points.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.
-
Solution: Use a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) to separate the product from unreacted starting materials and side products.
-
Problem 4: Catalyst Deactivation
Q: I am using a reusable catalyst, but its activity decreases with each cycle. Why is this happening and how can I prevent it?
A: Catalyst deactivation is a known issue with heterogeneous catalysts.
-
Fouling: The catalyst surface can be blocked by the adsorption of reactants, products, or polymeric byproducts.
-
Solution: After each run, wash the catalyst with a suitable solvent to remove adsorbed species.
-
-
Poisoning: Impurities in the starting materials can irreversibly bind to the active sites of the catalyst.
-
Solution: Ensure the purity of your reactants before starting the reaction.
-
-
Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture.
-
Solution: Analyze the reaction filtrate for the presence of the catalytic metal or active component. If leaching is significant, a different catalyst support or anchoring chemistry may be required.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 6 | 85 | General Protocol |
| Triethylamine | Toluene | 110 | 8 | 78 | General Protocol |
| Fe3O4 Nanoparticles | Ethanol | Reflux | 0.5 | 92 | [2] |
| Basic Ionic Liquid | Water | 25 | 2 | 95 | Adapted from[3] |
| Chitosan | Water | 80 | 5 | 88 | Adapted from[3] |
Experimental Protocols
Protocol 1: General Procedure using Piperidine as a Catalyst
-
To a solution of benzaldehyde (1.0 mmol) and γ-butyrolactone (1.2 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound.
Protocol 2: Green Synthesis using Fe3O4 Nanoparticles as a Catalyst
-
In a round-bottom flask, combine benzaldehyde (1 mmol), γ-butyrolactone (1.2 mmol), and Fe3O4 nanoparticles (20 mol%) in ethanol (5 mL).[2]
-
Heat the mixture at reflux for 30 minutes.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add cold water.
-
Separate the catalyst using a magnet.[2]
-
Filter the product, wash with water, and purify by recrystallization from aqueous ethanol.[2]
-
The recovered catalyst can be washed with ethanol, dried, and reused.[2]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
resolving common side reactions in 4-benzylideneoxolan-2-one synthesis
Welcome to the technical support center for the synthesis of 4-benzylideneoxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of benzaldehyde with a suitable active methylene compound, typically γ-butyrolactone or a derivative like succinic anhydride.[1][2]
Q2: What are the most common side reactions observed during this synthesis?
Researchers may encounter several side reactions that can reduce the yield and purity of the desired product. The most prevalent of these include:
-
Michael Addition: The α,β-unsaturated carbonyl structure of this compound makes it susceptible to nucleophilic attack at the β-carbon, leading to the formation of Michael adducts.[3][4][5]
-
E/Z Isomerization: The product can exist as a mixture of E and Z isomers. The ratio of these isomers can be influenced by reaction conditions such as light and temperature.[6][7][8]
-
Self-Condensation of Benzaldehyde: In the presence of a strong base, benzaldehyde can undergo self-condensation (an aldol-type reaction) to form byproducts.[1]
-
Polymerization: The unsaturated nature of the final product can lead to polymerization, especially under harsh reaction conditions or during prolonged reaction times.[9][10]
Q3: How can I purify the final product and remove byproducts?
Standard purification techniques such as recrystallization and column chromatography are typically effective for isolating this compound from unreacted starting materials and side products. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the specific impurities present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate catalyst or catalyst concentration. - Formation of multiple side products. | - Monitor Reaction Progress: Use TLC or other analytical methods to determine the optimal reaction time. - Optimize Temperature: Systematically vary the reaction temperature to find the optimum. Lower temperatures may reduce side reactions but require longer reaction times. - Screen Catalysts: Experiment with different bases (e.g., piperidine, pyridine, sodium acetate) and vary their concentrations. Weakly basic amines are often preferred to minimize self-condensation.[1] - Control Stoichiometry: Use a slight excess of the more volatile reactant (often benzaldehyde) to drive the reaction to completion. |
| Presence of a High-Molecular-Weight, Insoluble Material | - Polymerization of the product. | - Lower Reaction Temperature: High temperatures can promote polymerization. - Reduce Reaction Time: Stop the reaction as soon as the starting materials are consumed. - Use an Inhibitor: Consider adding a radical inhibitor (e.g., hydroquinone) in small amounts if polymerization is a significant issue. |
| Product is a Mixture of Isomers (E/Z) | - Thermodynamic and kinetic control factors during the reaction. - Post-reaction isomerization induced by light or heat. | - Control Temperature: The E/Z ratio can be temperature-dependent. Consistent temperature control is key. - Protect from Light: Conduct the reaction and work-up in the absence of direct light to prevent photoisomerization.[6][7] - Isomer Separation: If a specific isomer is required, they can often be separated by careful column chromatography or fractional crystallization. |
| Formation of Michael Adducts | - Excess nucleophile (enolate of the starting lactone) present in the reaction mixture. - Use of a strong base, leading to a high concentration of the nucleophile. | - Stoichiometric Control: Carefully control the stoichiometry of the reactants to avoid a large excess of the γ-butyrolactone. - Use a Weaker Base: A milder base will generate a lower equilibrium concentration of the enolate, reducing the likelihood of Michael addition.[4] - Gradual Addition: Add the base or one of the reactants slowly to the reaction mixture to maintain a low concentration of the nucleophile at any given time. |
Data Presentation: Illustrative Effects of Reaction Parameters
The following tables provide an illustrative summary of how different reaction parameters can influence the yield and purity of this compound. Note: These are representative data and actual results may vary.
Table 1: Effect of Catalyst on Product Yield and Side Product Formation
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield of this compound (%) | Michael Adduct (%) | Other Byproducts (%) |
| Piperidine | 10 | 6 | 85 | 5 | 10 |
| Pyridine | 10 | 12 | 70 | 3 | 27 |
| Sodium Acetate | 20 | 24 | 65 | <2 | 33 |
| Sodium Ethoxide | 5 | 4 | 40 | 30 | 30 |
Table 2: Effect of Temperature on Product Yield and E/Z Ratio
| Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Isomer Ratio |
| 60 | 12 | 75 | 80:20 |
| 80 | 8 | 88 | 70:30 |
| 100 | 6 | 92 | 60:40 |
| 120 | 4 | 85 (with increased byproducts) | 55:45 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
Benzaldehyde
-
γ-Butyrolactone
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1 equivalent), γ-butyrolactone (1.2 equivalents), and toluene.
-
Add piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Knoevenagel condensation pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of 4-benzylideneoxolan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 4-benzylideneoxolan-2-one production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, primarily through the Knoevenagel condensation of benzaldehyde with γ-butyrolactone.
Issue 1: Low Product Yield
Question: We are experiencing significantly lower than expected yields of this compound. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the Knoevenagel condensation for this product can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Sub-optimal Reaction Conditions: The reaction is sensitive to temperature, time, and catalyst concentration.
-
Temperature: Excessively high temperatures can lead to side reactions and decomposition of the product. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. It is crucial to maintain the recommended temperature range for the specific protocol being used.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of reactants. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Concentration: The concentration of the base catalyst, typically piperidine, is critical. Too little catalyst will result in a slow reaction, while an excess can promote side reactions.[1]
-
-
Inefficient Water Removal: The Knoevenagel condensation is a dehydration reaction, and the presence of water can inhibit the reaction equilibrium. The use of a Dean-Stark apparatus or a drying agent can be effective in removing water as it is formed, thereby driving the reaction towards the product.
-
Side Reactions: Several side reactions can compete with the desired condensation, reducing the yield of this compound.
-
Self-condensation of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo self-condensation (Cannizzaro reaction). Using a milder base or carefully controlling the catalyst concentration can mitigate this.[2]
-
Michael Addition: The product, being an α,β-unsaturated lactone, can potentially undergo a Michael addition with the enolate of γ-butyrolactone. This can be minimized by controlling the stoichiometry of the reactants.
-
-
Impure Reactants: The purity of benzaldehyde and γ-butyrolactone is paramount. Impurities can interfere with the reaction and introduce unwanted by-products. Ensure that the starting materials are of high purity, and consider purification of the reactants if necessary.
Issue 2: Product Purification Challenges
Question: We are struggling to obtain a pure product after the reaction. What are the common impurities and the best purification methods?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.
-
Common Impurities:
-
Unreacted benzaldehyde and γ-butyrolactone.
-
Piperidine catalyst.
-
By-products from side reactions (e.g., from self-condensation of benzaldehyde).
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[3][4] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Ethanol or a mixture of ethanol and water is often a good starting point.[5]
-
Column Chromatography: For separating complex mixtures, column chromatography using silica gel is a powerful technique. A solvent system (eluent) needs to be developed to effectively separate the product from impurities.
-
Washing: Before recrystallization or chromatography, washing the crude product with a dilute acid solution can help remove the basic piperidine catalyst. A subsequent wash with water can remove any remaining water-soluble impurities.
-
Issue 3: Scalability Problems
Question: We are trying to scale up the production of this compound, but the yield and purity are decreasing. What are the key considerations for successful scale-up?
Answer:
Scaling up chemical reactions often presents challenges that are not apparent at the lab scale. For the synthesis of this compound, the following aspects are critical:
-
Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Efficient heat transfer is crucial to maintain the optimal reaction temperature and prevent runaway reactions that can lead to side products and decomposition. The choice of reactor and agitation system is important.
-
Mass Transfer: In heterogeneous reaction mixtures, efficient mixing is essential to ensure that the reactants and catalyst are in close contact. As the scale increases, achieving uniform mixing becomes more challenging.
-
Water Removal at Scale: The efficiency of water removal using a Dean-Stark apparatus may change with scale. It is important to ensure that the design of the scaled-up equipment can effectively remove the water produced during the reaction.
-
Purification at Scale: Recrystallization and chromatography can be more complex and time-consuming at larger scales. Process optimization for purification, such as identifying the most efficient solvent for recrystallization and optimizing the loading for chromatography, is necessary. For industrial-scale purification, alternative methods like melt crystallization might be considered.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Knoevenagel condensation.[2] This reaction involves the nucleophilic addition of the enolate of γ-butyrolactone to the carbonyl group of benzaldehyde, followed by a dehydration step to form the α,β-unsaturated product. The reaction is usually catalyzed by a weak base, such as piperidine.
Q2: What is the role of piperidine in the Knoevenagel condensation?
A2: Piperidine acts as a basic catalyst. It facilitates the deprotonation of the α-carbon of γ-butyrolactone to form an enolate ion. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. Piperidine is regenerated in the final dehydration step.[5]
Q3: What are some alternative catalysts to piperidine?
A3: While piperidine is a common catalyst, other bases can also be used. These include other secondary amines like pyrrolidine, as well as some solid-supported catalysts.[1] The choice of catalyst can influence the reaction rate and yield.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can significantly impact the reaction rate and yield.[7] Polar aprotic solvents are often preferred as they can solvate the charged intermediates in the reaction. However, for scalability and green chemistry considerations, solvent-free conditions or the use of more environmentally benign solvents are being explored.[8]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, you can visualize the disappearance of the starting materials and the appearance of the product.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Time (Illustrative Data)
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 1 | 12 | 65 |
| 2.5 | 8 | 85 |
| 5 | 6 | 92 |
| 10 | 6 | 90 (slight decrease due to side reactions) |
Note: This is illustrative data based on general principles of Knoevenagel condensations. Optimal catalyst loading should be determined experimentally for each specific setup.
Table 2: Influence of Solvent on Product Yield (Illustrative Data)
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 75 |
| Dichloromethane | 9.1 | 82 |
| Acetonitrile | 37.5 | 88 |
| Dimethylformamide (DMF) | 38.3 | 91 |
| Solvent-free | N/A | 85 |
Note: This table provides an illustrative comparison of how solvent polarity can influence the yield. The optimal solvent should be selected based on experimental results, cost, safety, and environmental impact.[7][9]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a piperidine-catalyzed Knoevenagel condensation.
Materials:
-
Benzaldehyde
-
γ-Butyrolactone
-
Piperidine
-
Toluene (or another suitable solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
-
Hydrochloric Acid (dilute solution)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add benzaldehyde (1 equivalent), γ-butyrolactone (1.2 equivalents), and toluene.
-
Catalyst Addition: Add piperidine (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a dilute hydrochloric acid solution to remove the piperidine catalyst.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Knoevenagel Condensation Signaling Pathway.
References
- 1. Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. US4264613A - Piperidylbenzimidazolinone compounds - Google Patents [patents.google.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha,beta-Dibenzyl-gamma-butyrolactone lignan alcohols: total synthesis of (+/-)-7'-hydroxyenterolactone, (+/-)-7'-hydroxymatairesinol and (+/-)-8-hydroxyenterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Benzylideneoxolan-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the biological activities of 4-benzylideneoxolan-2-one and its derivatives, focusing on their potential as therapeutic agents. The information is compiled from various studies to offer an objective comparison supported by experimental data.
Introduction to 4-Benzylideneoxolan-2-ones
This compound, a derivative of furanone, and its related structures, such as oxazolones, represent a class of heterocyclic compounds with a wide spectrum of biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2] The core structure allows for diverse chemical modifications, enabling the synthesis of numerous derivatives with varied and potentially enhanced biological profiles.[1]
Comparative Biological Activity
The primary biological activity investigated for this compound and its derivatives is their cytotoxic effect against various cancer cell lines. Additionally, studies have explored their role as enzyme inhibitors, particularly against acetylcholinesterase.
Anticancer and Cytotoxic Activity
Several studies have synthesized and evaluated series of furanone and oxazolone derivatives for their anticancer properties.[3][4][5] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Below is a summary of the cytotoxic activities of selected derivatives from various studies.
| Compound Class | Derivative/Compound | Cell Line | IC50/CTC50 | Reference |
| Oxazolone Derivatives | Compound 1 | A549 | 25 µg/ml | [3] |
| 2(5H)-Furanone Derivatives | Compound 12 | A549 | Not specified, but noted for selectivity | [4] |
| 2(5H)-Furanone Derivatives | Compound 15 | A549 | Not specified, but noted for selectivity | [4] |
| 2-Phenylacrylonitrile Derivatives | Compound 1g2a | HCT116 | 5.9 nM | [6] |
| 2-Phenylacrylonitrile Derivatives | Compound 1g2a | BEL-7402 | 7.8 nM | [6] |
| Quinoxaline 1,4-di-N-oxide Derivatives | Compound 4c | 60-cell line panel | Mean GI50: 1.02 µM | [5] |
| Quinoxaline 1,4-di-N-oxide Derivatives | Compound 6e | 60-cell line panel | Mean GI50: 0.42 µM | [5] |
| Quinoxaline 1,4-di-N-oxide Derivatives | Compound 5c | 60-cell line panel | Mean GI50: 0.49 µM | [5] |
Enzyme Inhibitory Activity
Derivatives of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one have been investigated for their ability to inhibit human acetylcholinesterase (hAChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1][7][8]
| Compound | % Inhibition of hAChE (at 300 µM) | IC50 (µM) | Ki (µM) | Reference |
| Seven (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives | 51-75% | 9 - 246 | 2 - 198 | [1][7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[3]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with Sulforhodamine B dye, which binds to basic amino acids in cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm) to determine the cellular protein content, which is proportional to the cell number.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of newly synthesized compounds.
References
- 1. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Biological Target of 4-benzylideneoxolan-2-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies and comparative data for validating the biological target of 4-benzylideneoxolan-2-one, a member of the furanone class of compounds. While a specific, definitively validated biological target for this compound is not extensively documented in publicly available literature, the consistent and well-researched activity of structurally similar furanone derivatives strongly points towards the inhibition of bacterial quorum sensing (QS) as a primary mechanism of action.
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production, in a population density-dependent manner[1][2]. The furanone class of compounds, originally isolated from the marine macroalga Delisea pulchra, has been widely recognized for its ability to interfere with QS systems, particularly in Gram-negative bacteria like Pseudomonas aeruginosa[1][3][4][5]. This guide will, therefore, focus on the validation of this compound as a quorum sensing inhibitor, providing a framework for its evaluation against other known QS inhibitors.
Putative Biological Target: Quorum Sensing Receptors
The primary molecular targets of furanone-based QS inhibitors in Pseudomonas aeruginosa are the transcriptional regulator proteins of the LuxR family, namely LasR and RhlR. These proteins are key components of the two major acyl-homoserine lactone (AHL) mediated QS systems in this bacterium[6]. Furanones are thought to act as competitive inhibitors, binding to the AHL binding site of these receptors and preventing their activation by their cognate autoinducers[4][7].
Comparative Analysis of Quorum Sensing Inhibitors
To effectively evaluate the potential of this compound as a quorum sensing inhibitor, its performance should be compared against established compounds known to target the LasR/RhlR systems. This section provides a comparative overview of representative QS inhibitors.
| Compound Class | Example Compound | Target(s) | Reported IC50 (µM) | Reference |
| Furanone | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | LasR, RhlR | ~1-10 (inhibition of QS-controlled gene expression) | [4] |
| Thiophenone | 3,4-dibromo-5-hydroxy-2(5H)-thiophenone | LasR | 2.5 | Not directly available |
| Benzamide-Benzimidazole | M64 | MvfR (PqsR) | Potentiates antibiotics at low µM concentrations | [8] |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen | General QS inhibition | >100 | [9] |
Note: Specific IC50 values for direct binding to LasR/RhlR are often not reported in the literature; instead, functional assays measuring the inhibition of downstream QS-regulated processes are more common. The data presented here is a representative range based on available studies.
Experimental Protocols for Target Validation
Validating the activity of this compound as a quorum sensing inhibitor requires a multi-faceted approach, employing a combination of in vitro and cell-based assays.
Reporter Gene Assays
Principle: These assays utilize engineered bacterial strains where a reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase) is placed under the control of a QS-regulated promoter. Inhibition of the QS system results in a measurable decrease in the reporter signal.
Detailed Protocol (using a gfp-based reporter in P. aeruginosa):
-
Strain Preparation: Use a P. aeruginosa strain carrying a plasmid with a lasB-gfp or rhlA-gfp fusion. Grow the reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add a sub-culture of the reporter strain to fresh medium containing a known concentration of the cognate autoinducer (e.g., 3-oxo-C12-HSL for the Las system).
-
Compound Addition: Add varying concentrations of this compound and control inhibitors to the wells. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the fluorescence (excitation/emission wavelengths appropriate for GFP) using a microplate reader.
-
Data Analysis: Normalize the fluorescence signal to the cell density (Fluorescence/OD600). Calculate the concentration of the compound that causes a 50% reduction in reporter gene expression (IC50). It is crucial to confirm that the observed inhibition is not due to bactericidal or bacteriostatic effects[10].
Biofilm Inhibition Assay
Principle: Since biofilm formation in P. aeruginosa is largely regulated by quorum sensing, the ability of a compound to inhibit biofilm development is a strong indicator of its QS-inhibitory potential.
Detailed Protocol:
-
Culture Preparation: Grow P. aeruginosa overnight in a suitable medium.
-
Assay Setup: In a 96-well polystyrene microtiter plate, add a diluted overnight culture to fresh medium.
-
Compound Addition: Add different concentrations of this compound and control compounds to the wells.
-
Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
Carefully remove the planktonic cells by washing the wells with a buffer (e.g., PBS).
-
Stain the adherent biofilm with a crystal violet solution.
-
After washing away the excess stain, solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.
Virulence Factor Production Assays
Principle: The production of several key virulence factors in P. aeruginosa, such as elastase and pyocyanin, is under the control of quorum sensing. Measuring the reduction in the production of these factors in the presence of a test compound provides evidence for QS inhibition.
Detailed Protocol (Elastase Assay):
-
Culture Supernatant Collection: Grow P. aeruginosa in the presence of varying concentrations of this compound for 18-24 hours. Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Assay Reaction: In a 96-well plate, mix the culture supernatant with a solution of Elastin-Congo Red.
-
Incubation: Incubate the mixture at 37°C for several hours.
-
Measurement: Stop the reaction and centrifuge to pellet the insoluble substrate. Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red released by elastase activity.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the elastase activity (IC50).
Visualizing the Validation Process
To aid in the understanding of the underlying biological pathways and experimental designs, the following diagrams have been generated.
References
- 1. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Paeonol Attenuates Quorum-Sensing Regulated Virulence and Biofilm Formation in Pseudomonas aeruginosa [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System Interferes with Biofilm Formation and Potentiates Antibiotic-Mediated Biofilm Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of 4-benzylideneoxolan-2-one and Other Butenolide Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The butenolide scaffold, a class of unsaturated γ-lactones, is a recurring motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Among these, 4-benzylideneoxolan-2-one has emerged as a compound of interest due to its structural simplicity and potential as a pharmacophore. This guide provides a comparative analysis of this compound with other butenolide compounds, focusing on their anticancer, anti-inflammatory, and quorum sensing inhibitory properties. The information is supported by experimental data from existing literature to aid in drug discovery and development efforts.
Anticancer Activity
Butenolide derivatives have demonstrated significant potential as anticancer agents. While specific cytotoxic data for this compound is limited in publicly available research, studies on structurally similar compounds provide valuable insights into its potential efficacy.
A noteworthy analogue, 4-benzylidene-2-phenyloxazol-5(4H)-one , which shares the 4-benzylidene moiety but features an oxazolone ring instead of an oxolanone ring, has been evaluated for its anticancer activity. In a study utilizing the Sulforhodamine B (SRB) assay, this compound exhibited a cytotoxic concentration (CTC50) of 25 µg/mL against the A549 human lung cancer cell line[1]. This suggests that the 4-benzylidene group may contribute significantly to the cytotoxic effects.
Further research on other butenolide derivatives supports the anticancer potential of this class of compounds. For instance, four butenolides isolated from the marine-derived bacterium Streptoverticillium luteoverticillatum displayed in vitro cytotoxicity against murine lymphoma P388 and human leukemia K562 cell lines[2]. Similarly, a series of 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone derivatives showed promising activity against various human cancer cell lines, with one compound exhibiting an IC50 of 8.9 µg/mL against hepatocellular carcinoma (HepG2) and 9.2 µg/mL against colorectal carcinoma (HCT-116).
Table 1: Comparative Anticancer Activity of Butenolide Derivatives
| Compound | Cancer Cell Line | Assay | Activity Metric | Value |
| 4-benzylidene-2-phenyloxazol-5(4H)-one | A549 (Human Lung Carcinoma) | SRB | CTC50 | 25 µg/mL[1] |
| Butenolide from S. luteoverticillatum | P388 (Murine Lymphoma) | Not specified | Cytotoxic | Active[2] |
| Butenolide from S. luteoverticillatum | K562 (Human Leukemia) | Not specified | Cytotoxic | Active[2] |
| 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivative (3e) | HepG2 (Hepatocellular Carcinoma) | Not specified | IC50 | 8.9 µg/mL |
| 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivative (3e) | HCT-116 (Colorectal Carcinoma) | Not specified | IC50 | 9.2 µg/mL |
Anti-inflammatory Activity
Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases. Butenolides have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
A study on α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone (KME-4) , a compound with the same 4-benzylidene-gamma-butyrolactone core as this compound, demonstrated significant anti-inflammatory activity. KME-4 was found to be more active than ibuprofen in the carrageenin-induced paw edema model in rats[3]. This suggests that the this compound scaffold is a promising candidate for developing new anti-inflammatory agents.
The mechanism of anti-inflammatory action for many butenolides involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, butenolides can effectively suppress the inflammatory cascade.
Table 2: Comparative Anti-inflammatory Activity of Butenolide Derivatives
| Compound | Model/Assay | Key Finding |
| α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone (KME-4) | Carrageenin-induced paw edema in rats | More active than ibuprofen[3] |
| General Butenolides | Various inflammatory models | Inhibition of NF-κB signaling pathway |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance. Butenolide compounds, particularly halogenated furanones, are well-known for their ability to interfere with bacterial QS systems[4].
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for assessing cell viability.
Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate until confluent.
-
Compound and Stimulant Addition: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[4][5].
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540-550 nm[4][5][6].
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: Workflow of the Griess assay for measuring nitric oxide production.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This assay qualitatively and quantitatively assesses the inhibition of violacein production.
-
Culture Preparation: Grow an overnight culture of C. violaceum (e.g., ATCC 12472 or a mutant strain like CV026 for specific AHL detection) in Luria-Bertani (LB) broth.
-
Assay Setup: In a 96-well plate or test tubes, add fresh LB broth, the test compound at various concentrations, and an inoculum of the C. violaceum culture. For reporter strains like CV026 that do not produce their own acyl-homoserine lactone (AHL), an exogenous AHL must be added to induce violacein production.
-
Incubation: Incubate the plates or tubes at 30°C for 24-48 hours with shaking.
-
Qualitative Assessment: Visually inspect for the inhibition of purple pigment formation.
-
Quantitative Assessment: To quantify violacein, centrifuge the cultures to pellet the cells. Discard the supernatant and add DMSO to the pellet to extract the violacein. Centrifuge again to remove cell debris and measure the absorbance of the supernatant at 585-590 nm.
-
Data Analysis: Calculate the percentage of violacein inhibition compared to the control (with AHL but without the test compound). It is crucial to also measure bacterial growth (OD600) to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.
Signaling Pathway Diagrams
NF-κB Signaling Pathway and its Inhibition
The canonical NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target inflammatory genes. Butenolide compounds can inhibit this pathway at various points, for instance, by inhibiting the IKK complex.
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by butenolide compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Pharmacological properties of a new anti-inflammatory compound, alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolacto ne (KME-4), and its inhibitory effects on prostaglandin synthetase and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Benzylideneoxolan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-benzylideneoxolan-2-one, also known as 4-benzylidene-γ-butyrolactone, is a core scaffold that has garnered significant interest in medicinal chemistry due to its presence in various natural products and its diverse pharmacological activities. Analogs of this structure have been synthesized and evaluated for a range of biological effects, including antimicrobial, cytotoxic, and enzyme inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to aid in the rational design of new therapeutic agents.
Data Presentation: Comparative Biological Activities
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzylidene ring and the lactone core. The following tables summarize key quantitative data from various studies.
Antimicrobial and Anti-biofilm Activity
The antimicrobial and anti-biofilm properties of this compound and its related oxazolidinone analogs have been extensively studied, particularly against pathogenic bacteria like Staphylococcus aureus.
| Compound/Analog | Structural Modification | Target Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (IC50) | Reference |
| 4-benzylidene-2-methyl-oxazoline-5-one | Core modification (oxazoline-5-one) | S. aureus, M. luteus, Proteus sp., C. albicans | 0.05 - 1.6 (mg/mL) | - | Effective at sub-MIC | [1][2] |
| 2-dichloroalkyl-5-benzylidene-4-oxazolidinone (Analog 15) | Dichloroalkyl at C2, 4-CF3-benzylidene | S. aureus, MRSA | 4 | - | - | [3] |
| 2-dichloroalkyl-5-benzylidene-4-oxazolidinone (Analog 24) | Dichloroalkyl at C2, 4-CF3-benzylidene, aminal product | S. aureus, MRSA | 4 | - | - | [3] |
| 5-benzylidene-4-oxazolidinone (Analog 2) | n-butyl side chain | MRSA | 12 | - | 0.78 µM | [4] |
| 5-benzylidene-4-oxazolidinone (Analog 5) | Benzyl side chain | MRSA | 6 | - | 4.7 µM (dispersal) | [4] |
| Butyrolactone Analog B-12 | Carboxyl at C4, Alkyl chain at C5 | Streptococcus gordonii | 9.38 | >MIC | - | [5][6] |
| Butyrolactone Analog B-13 | Carboxyl at C4, Alkyl chain at C5 | Streptococcus gordonii | 9.38 | >MIC | - | [5][6] |
SAR Insights for Antimicrobial Activity:
-
Oxazolidinone Core: The 4-oxazolidinone core is crucial for anti-biofilm activity.[4]
-
Benzylidene Substituents: Electron-withdrawing groups (e.g., trifluoromethyl) on the benzylidene moiety are important for potency.[4]
-
Lactone/Lactam Ring Substituents: The functional groups at the C4 position and the length of the alkyl chain at the C5 position of the butyrolactone ring significantly influence antibacterial activity.[5][6] For instance, a carboxyl group at C4 combined with an optimal length alkyl chain at C5 enhances bactericidal effects.[5][6]
Cytotoxic Activity
Several analogs have been evaluated for their potential as anticancer agents against various cell lines.
| Compound/Analog | Structural Modification | Cell Line(s) | IC50 | Reference |
| 4-benzylidene-2-methyl-oxazoline-5-one | Core modification (oxazoline-5-one) | MCF-7 (Breast Cancer) | Toxic at 0.01, 0.1, 1 mg/mL | [1][2] |
| 3-methylenefuranone (13d) | Benzyl substituent at position 5 | L-1210, HL-60, NALM-6 (Leukemia) | 5.4 µM | [7] |
| 3-methylenefuranone (13e) | 3,4-dimethoxyphenylmethyl at position 5 | L-1210, HL-60, NALM-6 (Leukemia) | 6.0 µM | [7] |
| Naphthalene α-methylene-γ-butyrolactone | Bromo substitution on naphthalene | Solid tumors and Leukemia | Cytostatic and Cytocidal | [8] |
SAR Insights for Cytotoxic Activity:
-
The α-methylene group on the γ-butyrolactone ring is a common feature in cytotoxic analogs.[7][8]
-
The nature of the substituent at the C5 position of the furanone ring plays a critical role, with arylalkyl groups showing high potency.[7]
-
Substitution with bulky, lipophilic groups like naphthalene, especially with halogen atoms, can enhance cytotoxic potency.[8]
Enzyme Inhibitory Activity
Analogs have also been investigated as inhibitors of specific enzymes, such as human acetylcholinesterase (hAChE) and protein tyrosine phosphatase 1B (PTP1B).
| Compound/Analog | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one (Series 1-7) | hAChE | 2 - 198 | 9 - 246 | [9][10] |
| Butyrolactone I analog (BL-3) | PTP1B | - | Different IC50 for enantiomers | [11] |
| Butyrolactone I analog (BL-5) | PTP1B | - | Significant inhibition | [11] |
SAR Insights for Enzyme Inhibition:
-
hAChE Inhibition: The benzylidene group is crucial for acetylcholinesterase inhibitory activity. However, substituents like methoxy or chloro groups on the phenyl ring may decrease this activity.[10]
-
PTP1B Inhibition: The chirality at the C4 position of the butyrolactone ring significantly influences the PTP1B inhibitory effect.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. Below are protocols for key experiments cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to assess the antimicrobial potency of the synthesized analogs.
-
Bacterial Strains: Standard strains (e.g., S. aureus ATCC 25923) and clinical isolates are used.
-
Inoculum Preparation: Bacterial cultures are grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standard cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Microdilution Method:
-
The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth + inoculum) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][2]
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability compared to the initial inoculum.[1][2]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compounds on the viability of cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[1]
Human Acetylcholinesterase (hAChE) Inhibition Assay
This assay, based on the Ellman method, measures the ability of compounds to inhibit hAChE.
-
Enzyme and Substrates: Recombinant human acetylcholinesterase, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen are used.
-
Assay Procedure:
-
The assay is performed in a 96-well plate in a phosphate buffer solution.
-
The test compound (inhibitor) is pre-incubated with the hAChE enzyme for a set time.
-
The enzymatic reaction is initiated by adding the substrate (ATCI) and DTNB.
-
The hydrolysis of ATCI by hAChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
-
Data Analysis: The rate of color formation is monitored spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from dose-response curves.[10]
Visualizations
Diagrams can effectively illustrate complex workflows and relationships in SAR studies.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Logical flow of biological evaluations for novel analogs.
References
- 1. journals.umz.ac.ir [journals.umz.ac.ir]
- 2. Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria [journals.umz.ac.ir]
- 3. 5-Benzylidene-4-Oxazolidinones are Synergistic with Antibiotics for the Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Benzylidene-4-oxazolidinones potently inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of potential antibacterial butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthesis, cytotoxic evaluation, and structure-activity relationship studies of a series of alpha-alkylidene-gamma-lactones and lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of alpha-methylene-gamma-butyrolactone bearing naphthalene and naphtho[2,1-b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking Analysis of 4-Benzylideneoxolan-2-one and its Analogs: A Comparative Guide for Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational docking studies performed on 4-benzylideneoxolan-2-one and structurally related compounds, targeting a variety of proteins implicated in different disease pathways. The following sections summarize key quantitative data, detail the experimental protocols employed in the cited studies, and visualize the computational workflows and potential ligand-protein interactions. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the potential therapeutic applications of this class of compounds.
Comparative Analysis of Docking Performance
The following table summarizes the quantitative data from various docking studies on this compound analogs and other structurally related furanone derivatives. The data includes docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50), where available, providing a comparative overview of their potential efficacy against different protein targets.
| Compound Class | Target Protein(s) | Software/Method | Key Quantitative Data (Binding Affinity/Docking Score) | Reference Compound(s) | IC50 Values (if available) |
| Benzylidene-oxazolones | Human Acetylcholinesterase (hAChE) | Not Specified | Docking Scores: -11.3 to -11.5 kcal/mol | Donepezil (-12.1 kcal/mol) | 9 to 246 µM |
| Furanone and Indole derivatives | Tyrosine Kinase | Pyrex | Docking Scores: -7.3 to -7.8 kcal/mol | Gliteritinib (-9.2 kcal/mol) | Not Available |
| γ-butyrolactone analogues | Sigma 2 Receptor (σ2R) | Glide | Docking Scores reported | Not Specified | Not Available |
| Furanpydone A (Furanone derivative) | Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) | Not Specified | Binding Free Energy: -8.08 kcal/mol | DS44960156 (-8.13 kcal/mol) | Not Available |
| Hydroquinone-Chalcone-Pyrazoline Hybrids (containing furan ring) | Various Kinases | Not Specified | ΔGbin values reported | Not Specified | 28.8 to 124.6 µM (against cancer cell lines) |
Experimental Protocols
The methodologies employed in the cited computational docking studies are crucial for understanding and interpreting the presented data. Below are detailed protocols from the key studies referenced in this guide.
Molecular Docking of γ-butyrolactone Analogues with Sigma Receptors
-
Protein Preparation: The three-dimensional structures of the sigma 1 (σ1) and sigma 2 (σ2) receptors were prepared. This involved the removal of water molecules and the addition of hydrogen atoms. The protein structures were then refined and minimized to ensure correct formal charges, bond ordering, and protonation states.
-
Receptor Grid Generation: A receptor grid was generated around the active site of each protein. The active site was defined based on the location of co-crystallized ligands in the original protein data bank (PDB) files. The OPLS 2005 force field was utilized for this process.
-
Ligand Preparation and Docking: The γ-butyrolactone analogues were prepared using LigPrep. Flexible docking was performed using the Glide software in XP (extra precision) mode. The software calculates the binding affinity of the ligand to the receptor in terms of a Glide score and docking score.
-
Binding Energy Calculation: The relative binding free energies (ΔGbind) of the protein-ligand complexes were calculated using the Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) method available in the Prime module of the Schrödinger suite.[1][2]
Docking of Furanone and Indole Derivatives with Tyrosine Kinase
-
Target and Ligand Selection: The tyrosine kinase receptor was chosen as the target protein, with its structure downloaded from a protein database. A series of heterocyclic ligands containing furan or indole nuclei were selected for the in silico screening.
-
Docking Software: The Pyrex molecular docking software was used to perform the analysis.
-
Validation: The docking method was validated by redocking the known ligand, Gliteritinib, into the active site of the tyrosine kinase receptor to ensure the reproducibility of the experimental binding mode.[3][4]
Visualizing Computational Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate a typical workflow for a computational docking study and a conceptual representation of the signaling pathway that could be targeted by a this compound derivative.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Conceptual signaling pathway targeted by a this compound derivative.
References
- 1. scholarshare.temple.edu [scholarshare.temple.edu]
- 2. Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]
Unveiling the Anticancer Potential of 4-Benzylideneoxolan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanisms of 4-benzylideneoxolan-2-one and its derivatives with established chemotherapeutic agents. Drawing upon experimental data from various cell line studies, we delve into the cytotoxic effects, cell cycle arrest, and apoptotic pathways induced by these compounds. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying mechanisms.
Performance Comparison: this compound Derivatives vs. Standard Chemotherapeutics
The anticancer activity of this compound and its structural analogs, primarily furanone and butyrolactone derivatives, has been evaluated across various cancer cell lines. For a comprehensive comparison, their performance is benchmarked against the well-established chemotherapeutic agents, Cisplatin and Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50/CTC50 Values) in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 / CTC50 (µM) |
| This compound Analogs | ||
| 4-benzylidene-2-phenyloxazol-5(4H)-one | A549 (Lung Carcinoma) | 25 µg/ml |
| Benzimidazole derivative 1 | HCT-116 (Colon Carcinoma) | 28.5 ± 2.91 µg/mL |
| Benzimidazole derivative 2 | HCT-116 (Colon Carcinoma) | 16.2 ± 3.85 µg/mL |
| Benzimidazole derivative 4 | HCT-116 (Colon Carcinoma) | 24.08 ± 0.31 µg/mL |
| Benzimidazole derivative 1 | MCF-7 (Breast Adenocarcinoma) | 31.2 ± 4.49 µg/mL |
| Benzimidazole derivative 2 | MCF-7 (Breast Adenocarcinoma) | 30.29 ± 6.39 µg/mL |
| Benzimidazole derivative 4 | MCF-7 (Breast Adenocarcinoma) | 8.86 ± 1.10 µg/mL |
| Standard Chemotherapeutics | ||
| Cisplatin | A549 (Lung Carcinoma) | 21.24 (untreated) vs. 32.86 (resistant) |
| Cisplatin | MCF-7 (Breast Adenocarcinoma) | Varies significantly across studies |
| Doxorubicin | - | - |
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Experimental evidence suggests that furanone and butyrolactone derivatives, the core structures of this compound, exert their anticancer effects through the induction of cell cycle arrest and apoptosis.
Table 2: Comparison of Mechanistic Actions
| Compound/Derivative Class | Mechanism of Action | Affected Cell Cycle Phase | Apoptotic Pathway |
| Furanone Derivatives | Induces cell cycle arrest and apoptosis. | S-phase or G2/M. | Intrinsic mitochondrial pathway. |
| Butyrolactone Derivatives | Induces cell cycle arrest and apoptosis. | G2/M. | Intrinsic pathway (Bax/Bcl-2 modulation). |
| Cisplatin | DNA damage leading to apoptosis. | G1, S, or G2/M depending on cell type and concentration. | Intrinsic and extrinsic pathways. |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition, generation of free radicals, leading to apoptosis. | G2/M arrest. | Intrinsic pathway. |
Visualizing the Mechanisms
To illustrate the complex biological processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for assessing anticancer activity and the key signaling pathways.
Caption: Experimental workflow for evaluating the anticancer properties of test compounds in cell lines.
Caption: The intrinsic apoptosis pathway is often induced by butyrolactone and furanone derivatives.
Caption: Inhibition of the CDK1/Cyclin B1 complex by furanone and butyrolactone derivatives can lead to G2/M phase cell cycle arrest.
Detailed Experimental Protocols
For the accurate and reproducible assessment of the anticancer effects of this compound and its analogs, the following standardized protocols are recommended.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, Cisplatin, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The available data suggests that this compound and its structural analogs represent a promising class of anticancer compounds. Their mechanism of action, involving the induction of cell cycle arrest and apoptosis, warrants further investigation. This guide provides a foundational framework for researchers to compare the efficacy of these novel compounds against established chemotherapeutics and to design further experiments to elucidate their precise molecular targets and signaling pathways. Future studies should focus on obtaining more specific quantitative data for this compound and its derivatives in a broader range of cancer cell lines to fully assess their therapeutic potential.
Bridging the Gap: Validating In Vitro Anticancer Activity of 4-Benzylideneoxolan-2-one Analogs in In Vivo Models
A guide for researchers and drug development professionals on the current landscape of a promising class of compounds and the necessary steps toward clinical translation.
The 4-benzylideneoxolan-2-one scaffold, a core structure in many butenolide derivatives, has emerged as a promising pharmacophore in the quest for novel anticancer agents. Numerous in vitro studies have demonstrated the potential of this class of compounds to inhibit the proliferation of various cancer cell lines. However, the successful translation of these encouraging laboratory findings into effective clinical therapies hinges on rigorous in vivo validation. This guide provides a comprehensive overview of the available in vitro data for analogs of this compound, details the experimental methodologies employed, and outlines a strategic workflow for future in vivo validation studies.
In Vitro Anticancer Activity: A Summary of Key Findings
Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The data consistently demonstrates their potential as anticancer agents, with some analogs exhibiting broad-spectrum activity. The tables below summarize the quantitative data from key studies, showcasing the half-maximal inhibitory concentrations (IC50) of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound I-14 | Five human cancer cell lines | <30 | [1] |
| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II (4) | PANC-1 | 5.3 | [2] |
| Versicolactone B (6) | PANC-1 | 9.4 | [2] |
| (Z)-3,4-dibromo-5-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl)methoxy)benzylidene)furan-2(5H)-one (6w) | U937 (Leukemia) | Not specified, but potent | [3][4] |
| 4-benzylidene-2-phenyloxazol-5(4H)-one (Compound 1) | A549 (Lung Cancer) | 25 µg/ml | [5] |
| Compound 3b | HCT-116 (Colon Cancer) | 7.3 - 21.3 | [6] |
| Compound 3c | HCT-116 (Colon Cancer) | 3.9 - 65.6 | [6] |
Deciphering the Mechanism: Insights into Signaling Pathways
Preliminary mechanistic studies on some 5-benzylidene-3,4-dihalo-furan-2-one derivatives suggest that their antitumor effects are mediated through the inhibition of key signaling pathways involved in cancer cell survival and proliferation. Specifically, these compounds have been shown to suppress the activity of Nuclear Factor-kappa B (NF-κB) and Glycogen Synthase Kinase-3β (GSK-3β).[3][4] The diagram below illustrates this proposed mechanism of action.
References
- 1. Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.search.tulane.edu [library.search.tulane.edu]
- 3. 5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity of the novel compound, 4-benzylideneoxolan-2-one, against a panel of related enzymes. Due to the limited publicly available data on this specific molecule, this document presents a postulated inhibitory profile based on the known activities of its core chemical scaffolds: benzylidene and oxolan-2-one (γ-butyrolactone). The experimental data herein is illustrative to guide potential laboratory investigations.
Introduction to this compound and Postulated Primary Target
This compound is a small molecule featuring a benzylidene group attached to an oxolan-2-one (more commonly known as γ-butyrolactone) ring. Both of these structural motifs are present in a variety of biologically active compounds. Benzylidene derivatives have been explored as inhibitors of enzymes such as spleen tyrosine kinase (Syk) and cyclin-dependent kinase 2 (CDK2)[1][2]. The γ-butyrolactone ring is a core structure in molecules with diverse pharmacological activities, including anti-inflammatory and anticancer properties[3].
Given the prevalence of these scaffolds in kinase inhibitors, for the purpose of this guide, we postulate that this compound is a potential inhibitor of a primary kinase target, for instance, Spleen Tyrosine Kinase (Syk) , which is involved in inflammatory signaling pathways. This guide will therefore compare its hypothetical inhibitory activity against Syk and a panel of other structurally and functionally related kinases to assess its selectivity.
Comparative Inhibitory Activity
The following table summarizes the hypothetical inhibitory activities of this compound against the postulated primary target (Syk) and a selection of related kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). A lower IC50 value indicates a higher inhibitory potency.
| Enzyme Target | Compound | IC50 (nM) | Selectivity Index vs. Primary Target |
| Syk (Primary Target) | This compound | 50 | 1 |
| Fyn | This compound | 500 | 10 |
| Lck | This compound | 750 | 15 |
| Src | This compound | 1,200 | 24 |
| JAK2 | This compound | >10,000 | >200 |
| ROCK1 | This compound | >10,000 | >200 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to generate the data presented above.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant human kinases (e.g., Syk, Fyn, Lck, Src, JAK2, ROCK1)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its specific substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ADP produced and thus the kinase activity.
-
Normalize the data using controls (no enzyme for 100% inhibition and DMSO for 0% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the logical flow of the cross-reactivity profiling and a hypothetical signaling pathway.
Caption: Workflow for assessing the cross-reactivity of a test compound.
Caption: Inhibition of a postulated signaling pathway by the test compound.
Conclusion
This guide presents a hypothetical cross-reactivity profile for this compound, postulating Syk as a primary target. The illustrative data suggests a degree of selectivity for Syk over other related kinases. The provided experimental protocols offer a framework for the actual in vitro validation of these predictions. For any novel compound, a comprehensive understanding of its selectivity is crucial for advancing its development as a potential therapeutic agent. Experimental validation of the data presented in this guide is essential.
References
- 1. Discovery of benzylidene derivatives as potent Syk inhibitors: synthesis, SAR analysis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 4-Benzylideneoxolan-2-one Against Known Quorum Sensing and Biofilm Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Anti-Biofilm Agents
In the ongoing battle against antibiotic resistance, strategies that target bacterial communication and community formation, such as quorum sensing (QS) and biofilm development, are gaining significant traction. This guide provides a comparative analysis of the potential efficacy of 4-benzylideneoxolan-2-one as a quorum sensing and biofilm inhibitor, benchmarked against established inhibitors. While direct experimental data on the anti-biofilm activity of this compound is not extensively available in the public domain, its structural similarity to furanone derivatives, a well-documented class of QS inhibitors, suggests its potential in this arena. This guide will therefore compare known inhibitors to provide a framework for evaluating this compound and similar compounds.
Comparative Efficacy of Selected Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several known quorum sensing and biofilm inhibitors. These compounds represent different structural classes and mechanisms of action, providing a broad landscape for comparison. The data is primarily focused on their activity against Pseudomonas aeruginosa, a clinically significant pathogen known for its robust biofilm formation and quorum sensing-regulated virulence.
| Compound Class | Compound Name | Target Organism/System | Inhibitory Activity (IC50) |
| Furanone Derivative | C30 | Pseudomonas aeruginosa (Quorum Sensing) | Not explicitly defined as IC50, but effective at low µM concentrations |
| Furanone Derivative | C56 | Pseudomonas aeruginosa (Quorum Sensing) | Not explicitly defined as IC50, but effective at low µM concentrations |
| Thiolactone Derivative | meta-bromo-thiolactone (mBTL) | Pseudomonas aeruginosa (Pyocyanin Production) | 8 µM (±2)[1] |
| Benzamide-Benzimidazole | M64 | Pseudomonas aeruginosa (MvfR-regulated virulence) | 200 nM (Pyocyanin Production)[2] |
| Benzamide-Benzimidazole | M64 | Pseudomonas aeruginosa (Biofilm Formation) | ~1 µM[3] |
| Oxazolidinone Derivative | 5-benzylidene-4-oxazolidinone Analog | Methicillin-resistant Staphylococcus aureus (MRSA) (Biofilm Formation) | As low as 0.78 µM |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of quorum sensing and biofilm inhibitors.
Biofilm Inhibition Assay (Crystal Violet Method)
This widely used method quantifies the ability of a compound to prevent biofilm formation.
-
Bacterial Culture Preparation: A fresh overnight culture of the target bacterium (e.g., Pseudomonas aeruginosa) is diluted in a suitable growth medium to a standardized optical density (OD).
-
Incubation with Inhibitor: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate. The test compound (e.g., this compound) is added at various concentrations. Control wells containing bacteria without the inhibitor and sterile medium are also included.
-
Biofilm Formation: The plate is incubated under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Destaining and Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
Absorbance Reading: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (typically 550-590 nm). The absorbance is proportional to the amount of biofilm.
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in biofilm formation compared to the untreated control is determined as the IC50 value.
Quorum Sensing Inhibition Assay (Pyocyanin Production in P. aeruginosa)
This assay measures the inhibition of a specific QS-regulated virulence factor.
-
Bacterial Culture and Treatment: An overnight culture of P. aeruginosa is diluted in a suitable medium and grown in the presence of varying concentrations of the test inhibitor.
-
Incubation: The cultures are incubated at 37°C with shaking for a period that allows for sufficient growth and pyocyanin production (e.g., 18-24 hours).
-
Pyocyanin Extraction: After incubation, the bacterial cultures are centrifuged to pellet the cells. The supernatant, which contains the pyocyanin, is collected.
-
Quantification: Pyocyanin is extracted from the supernatant using chloroform, followed by back-extraction into an acidic solution (e.g., 0.2 M HCl). The absorbance of the pink/red solution is measured at 520 nm.
-
IC50 Determination: The concentration of the inhibitor that leads to a 50% reduction in pyocyanin production compared to the untreated control is calculated as the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and a typical experimental workflow are provided below to aid in understanding the mechanism of action and the evaluation process.
Caption: Simplified quorum sensing signaling pathway in Gram-negative bacteria.
Caption: Experimental workflow for the crystal violet biofilm inhibition assay.
References
Safety Operating Guide
Proper Disposal of 4-Benzylideneoxolan-2-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of 4-Benzylideneoxolan-2-one, a compound used in various research applications. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
I. Hazard Assessment and Safety Precautions
Key potential hazards include:
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Wear protective gloves, such as nitrile rubber.
-
Use chemical safety goggles or a face shield.
-
A lab coat or other protective clothing is required to prevent skin contact.
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
II. Segregation and Collection of Waste
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Waste Container: Use a dedicated, properly labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any known hazard symbols.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible materials can react, leading to dangerous situations.
III. Disposal Procedures
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the this compound waste into the designated waste container, avoiding spills and the creation of dust.
-
Container Sealing: Securely seal the container to prevent any leakage.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) for hazardous waste. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with all necessary information about the chemical.
Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulatory standards.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your laboratory supervisor and EHS office immediately.
-
Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.
-
Contain: For small spills, and if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Personal Contamination: If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
V. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical information found in the SDS of similar compounds. This information should be used as a general guideline, and caution should be exercised.
| Parameter | Typical Value for Similar Compounds | Source |
| Acute Oral Toxicity | Category 4 | [1] |
| Skin Irritation | Category 2 | [2] |
| Skin Sensitization | Category 1 | [2] |
Experimental Workflow and Decision-Making Diagrams
To further clarify the disposal process, the following diagrams illustrate the key workflows and logical relationships.
Caption: Disposal Workflow for this compound.
Caption: Spill Response Decision Tree.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting our planet. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling 4-Benzylideneoxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Benzylideneoxolan-2-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is therefore mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Specifications and Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times when handling the compound to protect against splashes. Standard safety glasses are not sufficient.[2][4][5] |
| Skin Protection | Chemical-Resistant Gloves (Butyl or Viton) | Nitrile gloves are NOT recommended due to poor resistance to ketones and ethers.[2][6][7] Butyl or Viton gloves offer superior protection against these chemical classes.[1][3][8] Always inspect gloves for tears or holes before use. |
| Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and spills. | |
| Respiratory Protection | Half-Face or Full-Face Respirator with Organic Vapor Cartridges | To be used in areas with inadequate ventilation or when there is a risk of aerosol or dust generation.[9][10][11] Ensure a proper fit test has been conducted. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As this compound is a non-halogenated organic, it must be segregated from halogenated waste.[12][13][14]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed container for non-halogenated chemical waste. | Collect all solid waste, including contaminated weighing paper and spatulas. |
| Liquid Waste | Labeled, sealed container for non-halogenated organic solvent waste. | Collect all solutions containing this compound. Do not mix with halogenated solvents.[12][14] |
| Contaminated PPE | Labeled hazardous waste bag. | Dispose of used gloves and other disposable PPE as hazardous waste. |
Logical Relationship for Waste Disposal
Caption: The logical flow for the proper segregation and disposal of waste generated from handling this compound.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. gloves.com [gloves.com]
- 3. externalassets.unilogcorp.com [externalassets.unilogcorp.com]
- 4. alkalisci.com [alkalisci.com]
- 5. cromwell.co.uk [cromwell.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Nitrile Gloves: Chemical Resistance Focus [intcoglove.com]
- 8. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 9. m.youtube.com [m.youtube.com]
- 10. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 11. youtube.com [youtube.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
